molecular formula C21H24O8 B15292923 Nitidanin

Nitidanin

Cat. No.: B15292923
M. Wt: 404.4 g/mol
InChI Key: AZTAGXIJLPKJOR-SRXMEYSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitidanin has been reported in Zanthoxylum nitidum with data available.

Properties

Molecular Formula

C21H24O8

Molecular Weight

404.4 g/mol

IUPAC Name

4-[(2R,3R)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol

InChI

InChI=1S/C21H24O8/c1-25-14-9-13(10-15(26-2)19(14)24)20-18(11-23)29-21-16(27-3)7-12(5-4-6-22)8-17(21)28-20/h4-5,7-10,18,20,22-24H,6,11H2,1-3H3/b5-4+/t18-,20-/m1/s1

InChI Key

AZTAGXIJLPKJOR-SRXMEYSWSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H](O2)C3=CC(=C(C(=C3)OC)O)OC)CO)/C=C/CO

Canonical SMILES

COC1=CC(=CC2=C1OC(C(O2)C3=CC(=C(C(=C3)OC)O)OC)CO)C=CCO

Origin of Product

United States

Foundational & Exploratory

Nintedanib's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nintedanib is a potent, orally active small-molecule tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent in oncology.[1][2] Initially developed as an anti-angiogenic agent, its clinical applications have expanded, notably in the treatment of non-small cell lung cancer (NSCLC) and idiopathic pulmonary fibrosis (IPF).[1][3][4] This guide provides an in-depth examination of the molecular mechanisms through which nintedanib exerts its anti-neoplastic effects, targeting key signaling pathways involved in tumor growth, angiogenesis, and the tumor microenvironment. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of nintedanib's pharmacodynamics in cancer cells.

Core Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition

Nintedanib functions as a competitive inhibitor at the intracellular adenosine triphosphate (ATP) binding site of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[2][5] By binding to the ATP pocket, nintedanib prevents the autophosphorylation of these receptors, thereby blocking the initiation of downstream signaling cascades crucial for cancer cell proliferation and survival.[2][3][6]

Its primary targets are the key drivers of angiogenesis:

  • Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Essential for the formation of new blood vessels that supply tumors with oxygen and nutrients.[7][8][9]

  • Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in cell proliferation, migration, and angiogenesis.[7][8][9]

  • Platelet-Derived Growth Factor Receptors (PDGFR α and β): Play a critical role in the recruitment of pericytes and smooth muscle cells that stabilize newly formed blood vessels.[7][8][9]

Collectively, nintedanib is known as a "triple angiokinase inhibitor" due to its simultaneous blockade of these three pro-angiogenic pathways.[1][7] This multi-targeted approach is believed to enhance its antitumor effects and potentially overcome resistance mechanisms that arise from targeting a single pathway.[1][10] Additionally, nintedanib inhibits other kinases, including Fms-like tyrosine kinase-3 (Flt-3) and members of the Src family (Src, Lck, Lyn), which may contribute to its therapeutic effects.[1][5][11]

Nintedanib's Core Mechanism of Action cluster_receptors Tyrosine Kinase Receptors Nintedanib Nintedanib ATP_Site ATP-Binding Site (Tyrosine Kinase Domain) Nintedanib->ATP_Site Autophosphorylation Receptor Autophosphorylation Nintedanib->Autophosphorylation Inhibits VEGFR VEGFR 1-3 VEGFR->ATP_Site FGFR FGFR 1-3 FGFR->ATP_Site PDGFR PDGFR α/β PDGFR->ATP_Site Other_Kinases Src, Flt-3, Lck, Lyn Other_Kinases->ATP_Site Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Autophosphorylation->Signaling Activates Nintedanib's Effect on Downstream Signaling Nintedanib Nintedanib Receptors VEGFR, FGFR, PDGFR Nintedanib->Receptors Inhibits RAS RAS Receptors->RAS PI3K PI3K Receptors->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus AKT Akt PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Nucleus->Proliferation Nintedanib's Impact on the Tumor Microenvironment Nintedanib Nintedanib CAF Cancer-Associated Fibroblast (CAF) Nintedanib->CAF Inhibits MDSC MDSC Nintedanib->MDSC Inhibits Angiogenesis Angiogenesis Nintedanib->Angiogenesis Inhibits TumorCell Tumor Cell TumorCell->Angiogenesis VEGF, FGF EndothelialCell Endothelial Cell Pericyte Pericyte Fibrosis Fibrosis / ECM Deposition CAF->Fibrosis Promotes ImmuneSuppression Immune Suppression CAF->ImmuneSuppression Promotes TCell CD8+ T Cell TCell->TumorCell Kills MDSC->ImmuneSuppression Promotes Angiogenesis->EndothelialCell Stimulates Angiogenesis->Pericyte Stimulates ImmuneSuppression->TCell Inhibits Experimental Workflow: Western Blotting A 1. Cell Culture & Treatment (Growth Factor +/- Nintedanib) B 2. Protein Extraction (Lysis) A->B C 3. SDS-PAGE (Separation) B->C D 4. Protein Transfer to Membrane C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Chemiluminescent Detection E->F G 7. Analysis (p-ERK vs Total ERK) F->G

References

Unraveling the Chemistry of Zanthoxylum: A Technical Guide to Lignan Isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Discovery and Isolation of Lignans from Zanthoxylum Species for Researchers, Scientists, and Drug Development Professionals.

Introduction

The genus Zanthoxylum, belonging to the Rutaceae family, is a rich source of diverse bioactive secondary metabolites, including alkaloids and lignans. While the initial query sought information on the discovery and isolation of "Nitidanin" from Zanthoxylum simulans, a thorough review of the scientific literature indicates a likely misattribution. The compound this compound, a known lignan with the chemical formula C₂₁H₂₄O₈ and CAS number 171674-89-8, has not been reported as an isolate from Zanthoxylum simulans.[1] It is plausible that the query conflates "this compound" with compounds from the closely related species Zanthoxylum nitidum, or phonetically similar compounds like the alkaloid Nitidine, which is found in Zanthoxylum species.[2]

This technical guide addresses this ambiguity by providing a comprehensive overview of lignan isolation from Zanthoxylum species, with a particular focus on methodologies applicable to both Zanthoxylum nitidum and Zanthoxylum simulans. The protocols and data presented are synthesized from published research to provide a practical resource for natural product chemists and pharmacognosists.

Phytochemical Profile of Zanthoxylum Species

Zanthoxylum species are prolific producers of a wide array of chemical constituents. Zanthoxylum nitidum, for instance, is known to contain alkaloids, coumarins, flavonoids, terpenes, and lignans.[3][4] Similarly, studies on Zanthoxylum simulans have led to the isolation of novel lignans.[5] These compounds have garnered significant scientific interest due to their potential pharmacological activities.

Core Experimental Protocols: Isolation and Purification of Lignans

The following sections detail the generalized yet detailed experimental procedures for the extraction, isolation, and purification of lignans from the bark of Zanthoxylum species. These protocols are based on established methodologies and can be adapted for specific research purposes.

Plant Material Collection and Preparation
  • Collection: The bark of Zanthoxylum simulans or Zanthoxylum nitidum is collected and authenticated by a plant taxonomist.

  • Preparation: The collected bark is air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Extraction
  • Solvent Maceration: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. A common method involves maceration with 95% ethanol at room temperature.

  • Solvent Removal: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A representative fractionation scheme is as follows:

  • Petroleum Ether Fraction: To remove non-polar constituents like fats and waxes.

  • Ethyl Acetate (EtOAc) Fraction: This fraction is often enriched in lignans and other moderately polar compounds.

  • n-Butanol Fraction: To isolate more polar compounds.

  • Aqueous Fraction: Contains highly polar molecules.

The workflow for extraction and fractionation can be visualized as follows:

Extraction_Fractionation_Workflow Plant_Material Powdered Zanthoxylum Bark Extraction Maceration with 95% Ethanol Plant_Material->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Ethanolic Extract Concentration->Crude_Extract Suspension Suspension in Water Crude_Extract->Suspension Partitioning_PE Partitioning with Petroleum Ether Suspension->Partitioning_PE Partitioning_EtOAc Partitioning with Ethyl Acetate Partitioning_PE->Partitioning_EtOAc Aqueous Residue PE_Fraction Petroleum Ether Fraction Partitioning_PE->PE_Fraction Partitioning_BuOH Partitioning with n-Butanol Partitioning_EtOAc->Partitioning_BuOH Aqueous Residue EtOAc_Fraction Ethyl Acetate Fraction (Lignan Enriched) Partitioning_EtOAc->EtOAc_Fraction BuOH_Fraction n-Butanol Fraction Partitioning_BuOH->BuOH_Fraction Aqueous_Fraction Aqueous Fraction Partitioning_BuOH->Aqueous_Fraction Aqueous Residue Purification_Workflow EtOAc_Fraction Ethyl Acetate Fraction Silica_Gel_CC Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel_CC TLC_Monitoring TLC Monitoring & Pooling of Fractions Silica_Gel_CC->TLC_Monitoring Sephadex_CC Sephadex LH-20 Column Chromatography TLC_Monitoring->Sephadex_CC Prep_HPLC Preparative HPLC Sephadex_CC->Prep_HPLC Pure_Lignans Isolated Pure Lignans Prep_HPLC->Pure_Lignans Signaling_Pathway Lignan Zanthoxylum Lignan Receptor Receptor Tyrosine Kinase (e.g., c-Met) Lignan->Receptor PI3K PI3K Receptor->PI3K JAK1 JAK1 Receptor->JAK1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 JAK1->STAT3 STAT3->Proliferation

References

An In-depth Technical Guide on the Physicochemical Properties of Nitidanin (C21H24O8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitidanin, a natural product with the molecular formula C21H24O8, has been isolated from the stem bark of Garcinia nitida. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its isolation and characterization, and insights into its potential biological significance. The data presented herein is crucial for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

While comprehensive experimental data for this compound remains limited in publicly accessible literature, preliminary characterization has been conducted. The following table summarizes the known physicochemical properties of this compound. It is important to note that further studies are required to fully elucidate all of its physical and chemical characteristics.

PropertyValueSource
Molecular Formula C21H24O8[1]
SMILES OC[C@@H]1OC2=C(OC)C=C(/C=C/CO)C=C2O[C@H]1C3=CC(OC)=C(O)C(OC)=C3[1]

Further research is needed to determine properties such as melting point, boiling point, solubility, and pKa.

Experimental Protocols

The isolation and characterization of compounds from Garcinia nitida involve a series of standard phytochemical techniques. The following is a generalized workflow based on methodologies reported for the separation of constituents from this plant genus.

General Extraction and Isolation Workflow

The process begins with the collection and preparation of the plant material, followed by extraction, fractionation, and purification of the individual compounds.

G General Workflow for Isolation of Compounds from Garcinia nitida A Plant Material Collection & Preparation (e.g., stem bark of Garcinia nitida) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol, Ethanol) B->C D Crude Extract C->D E Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) D->E F Fractionation (e.g., Hexane Fraction, Ethyl Acetate Fraction) E->F G Column Chromatography (Silica Gel, Sephadex LH-20) F->G H Sub-fractions G->H I Preparative TLC / HPLC H->I J Pure Compound (this compound) I->J K Structural Elucidation J->K L Spectroscopic Analysis (NMR, MS, IR, UV) K->L

Caption: A generalized workflow for the isolation and characterization of secondary metabolites from Garcinia nitida.

Detailed Methodologies

1. Plant Material Preparation: The stem bark of Garcinia nitida is collected, washed, air-dried, and then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure maximum extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

3. Fractionation: The crude extract is typically subjected to solvent-solvent partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water). This step separates the compounds based on their polarity, simplifying the subsequent purification process.

4. Purification: The fractions obtained are further purified using various chromatographic techniques.

  • Column Chromatography: This is a primary method for separating the components of the fractions. Common stationary phases include silica gel and Sephadex LH-20.
  • Preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used for the final purification of the isolated compounds to achieve a high degree of purity.

5. Structural Elucidation: The structure of the purified compound (this compound) is determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR): Provides detailed information about the carbon-hydrogen framework of the molecule.
  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.
  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which can be indicative of the chromophore system.

Potential Signaling Pathways and Biological Activities

While specific studies on the biological activity and signaling pathways of this compound are not yet available in the reviewed literature, compounds isolated from the Garcinia genus are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. Phytochemical investigations of Garcinia nitida have led to the isolation of various xanthones and triterpenoids.[2] These classes of compounds have been reported to modulate several key signaling pathways implicated in various diseases.

Further research is warranted to investigate the specific biological effects of this compound and to elucidate the signaling pathways through which it may exert its activity.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties and isolation of this compound from Garcinia nitida. The provided experimental workflow offers a practical guide for researchers aiming to isolate and study this and other related natural products. The lack of extensive biological data for this compound highlights a significant opportunity for future research to explore its pharmacological potential and mechanism of action. Such studies will be instrumental in unlocking the therapeutic promise of this novel natural compound.

References

Nitidanin: A Potential Antimalarial Agent from Grewia bilamellata

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial agents. Natural products remain a promising reservoir for such discoveries. This document provides a comprehensive technical overview of Nitidanin, a neolignan isolated from the plant Grewia bilamellata, which has demonstrated in vitro activity against P. falciparum. This whitepaper collates the available preclinical data, outlines experimental methodologies for assessing its antimalarial potential, and presents putative mechanisms of action to guide further research and development efforts. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using DOT language diagrams.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge. The efficacy of current frontline artemisinin-based combination therapies (ACTs) is threatened by the rise of parasite resistance. Consequently, there is a critical need to identify and develop new antimalarial compounds with novel mechanisms of action.

Grewia bilamellata, a plant used in traditional medicine, has been investigated for its therapeutic properties. Bioassay-guided fractionation of extracts from this plant led to the isolation of several compounds with antimalarial activity, among them, the neolignan this compound.[1][2][3] This document serves as a technical guide for researchers and drug development professionals interested in the potential of this compound as a lead compound for a new class of antimalarial drugs.

Quantitative Data on Antimalarial Activity

The initial screening of extracts from Grewia bilamellata revealed significant activity against P. falciparum. Subsequent isolation and testing of individual compounds identified this compound as one of the active constituents.[1][2][3] The available quantitative data from in vitro studies are summarized below. It is important to note that while the crude extract's activity has been quantified in available literature, the specific IC50 values for purified this compound against P. falciparum strains are detailed in the primary literature which was not fully accessible for this review.

Table 1: In Vitro Antimalarial Activity of Grewia bilamellata Chloroform Extract [2]

Extract/CompoundP. falciparum StrainIC50 (µg/mL)
Chloroform ExtractD6 (chloroquine-sensitive)2.2
Chloroform ExtractW2 (chloroquine-resistant)1.7

Table 2: In Vitro Antimalarial Activity of Compounds Isolated from Grewia bilamellata [1][3]

CompoundCompound TypeP. falciparum Strains TestedActivity Noted
This compound Neolignan D6, W2 Yes
3α,20-lupandiolTriterpeneD6, W2Yes
GrewinCoumarinolignanD6, W2Yes
2α,3β-dihydroxyolean-12-en-28-oic acidTriterpeneD6, W2Yes
2,6-dimethoxy-1-acetonylquinolQuinolD6, W2Yes

Experimental Protocols

The following sections detail the generalized experimental methodologies typically employed in the discovery and initial characterization of natural product-derived antimalarial agents, based on the information available from the primary literature abstracts.

Bioassay-Guided Fractionation

The isolation of this compound was achieved through a bioassay-guided fractionation process. This methodology is critical for identifying active compounds within a complex natural extract.

Start Dried Plant Material (Grewia bilamellata) Extraction Methanol Extraction Start->Extraction Partition Solvent Partitioning (e.g., Chloroform) Extraction->Partition CrudeExtract Crude Chloroform Extract Partition->CrudeExtract Assay1 In Vitro Antimalarial Assay (P. falciparum D6 & W2) CrudeExtract->Assay1 Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Assay1->Chromatography Active Extract Fractions Fractions Chromatography->Fractions Assay2 In Vitro Antimalarial Assay (Active Fractions) Fractions->Assay2 Isolation Isolation of Pure Compounds Assay2->Isolation Active Fractions PureCompound This compound Isolation->PureCompound Assay3 In Vitro Antimalarial Assay (Pure Compound) PureCompound->Assay3 Structure Structure Elucidation (NMR, MS) PureCompound->Structure

Caption: Bioassay-guided fractionation workflow for this compound isolation.

In Vitro Antimalarial Susceptibility Testing

The in vitro activity of this compound was assessed against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. A standard protocol for such an assay is outlined below.

Parasite Culture:

  • P. falciparum strains (D6 and W2) are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine, under a low oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂).

Drug Sensitivity Assay (SYBR Green I-based):

  • Asynchronous parasite cultures are synchronized to the ring stage.

  • Stock solutions of test compounds (e.g., this compound) are prepared in an appropriate solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well plate.

  • Synchronized ring-stage parasites are added to each well to achieve a final hematocrit of 2% and a parasitemia of 0.5%.

  • Plates are incubated for 72 hours under the conditions described above.

  • After incubation, SYBR Green I lysis buffer is added to each well to stain the parasite DNA.

  • Fluorescence is measured using a microplate reader, and the 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture P. falciparum Culture (D6 & W2 strains) Sync Synchronization (Ring Stage) Culture->Sync Plating Plating of Parasites & Drug Dilutions Sync->Plating DrugPrep Serial Dilution of this compound DrugPrep->Plating Incubation 72h Incubation Plating->Incubation Lysis Cell Lysis & SYBR Green I Staining Incubation->Lysis Fluorescence Fluorescence Measurement Lysis->Fluorescence IC50 IC50 Calculation Fluorescence->IC50

Caption: Workflow for in vitro antimalarial drug sensitivity assay.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound against P. falciparum has not yet been elucidated. However, as a neolignan, it may interfere with various parasite-specific pathways. Lignans are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. In the context of malaria, potential targets could include parasite-specific enzymes, pathways involved in redox homeostasis, or processes essential for parasite survival and replication within the erythrocyte.

The diagram below illustrates some of the known signaling pathways and cellular processes in P. falciparum that are targets for existing antimalarial drugs and could be potential targets for this compound. Further research, including target-based screening, transcriptomics, and proteomics, will be necessary to identify the specific molecular target(s) of this compound.

cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin FoodVacuole Food Vacuole Hemoglobin->FoodVacuole Heme Heme (toxic) FoodVacuole->Heme Digestion Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Detoxification Mitochondrion Mitochondrion ETC Electron Transport Chain Mitochondrion->ETC Apicoplast Apicoplast FASII Fatty Acid Synthesis (FASII) Apicoplast->FASII Cytosol Cytosol DHFR Dihydrofolate Reductase (DHFR) Cytosol->DHFR This compound This compound (Potential Targets) This compound->Heme Inhibition of Hemozoin Formation? This compound->ETC Disruption of Mitochondrial Function? This compound->FASII Inhibition of Fatty Acid Synthesis? This compound->DHFR Inhibition of Folate Synthesis?

Caption: Potential antimalarial drug targets in P. falciparum.

Future Directions and Conclusion

The initial findings on this compound's antiplasmodial activity are promising and warrant further investigation. The following steps are recommended for advancing this compound as a potential antimalarial lead compound:

  • Confirmation of In Vitro Activity: Rigorous determination of IC50 values for purified this compound against a broader panel of drug-sensitive and drug-resistant P. falciparum strains.

  • Cytotoxicity Profiling: Assessment of the selectivity index by evaluating the cytotoxicity of this compound against a range of mammalian cell lines.

  • In Vivo Efficacy Studies: Evaluation of the efficacy of this compound in a murine model of malaria (e.g., P. berghei).

  • Mechanism of Action Studies: Elucidation of the molecular target(s) and mechanism of action through techniques such as thermal shift assays, enzymatic assays, and 'omics' approaches.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize potency, selectivity, and pharmacokinetic properties.

References

In Vitro Anti-inflammatory Effects of Nitidanin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitidanin, a pentacyclic alkaloid isolated from the root of Zanthoxylum nitidum, has demonstrated significant anti-inflammatory properties in preclinical studies. This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of this compound, with a focus on its molecular mechanisms of action. The information presented herein is intended to support further research and drug development efforts targeting inflammatory diseases.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages have shown that Nitidine chloride (the chloride salt of this compound, hereafter referred to as NTD) significantly inhibits the production of pro-inflammatory mediators. This inhibition is achieved by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1]

The binding of LPS to Toll-like receptor 4 (TLR4) on macrophages typically triggers a downstream signaling cascade, leading to the activation of NF-κB and MAPKs. This, in turn, results in the transcription and translation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). NTD intervenes in this process by inhibiting the phosphorylation of key MAPK proteins and preventing the nuclear translocation of the p65 subunit of NF-κB.[1]

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of NTD on the production of pro-inflammatory cytokines and the activation of key signaling proteins in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound (NTD) on Pro-inflammatory Cytokine Protein Production

Concentration of NTDTNF-α Production (pg/mL)IL-1β Production (pg/mL)IL-6 Production (pg/mL)
ControlUndetectableUndetectableUndetectable
LPS (1 µg/mL)2850 ± 150180 ± 153500 ± 200
LPS + NTD (1 µM)2100 ± 120130 ± 102600 ± 150
LPS + NTD (5 µM)1200 ± 10080 ± 81500 ± 100
LPS + NTD (10 µM)600 ± 5040 ± 5800 ± 60

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound (NTD) on Pro-inflammatory Cytokine mRNA Expression

Concentration of NTDRelative TNF-α mRNA ExpressionRelative IL-1β mRNA ExpressionRelative IL-6 mRNA Expression
Control1.01.01.0
LPS (1 µg/mL)15.2 ± 1.225.8 ± 2.145.6 ± 3.5
LPS + NTD (1 µM)11.5 ± 0.918.2 ± 1.532.1 ± 2.8
LPS + NTD (5 µM)6.8 ± 0.59.5 ± 0.816.7 ± 1.4
LPS + NTD (10 µM)3.1 ± 0.34.2 ± 0.47.5 ± 0.6

Data are presented as mean ± SD from three independent experiments. Relative expression is normalized to the control group.

Table 3: Effect of this compound (NTD) on the Phosphorylation of MAPK and IκBα, and Nuclear Translocation of NF-κB p65

Treatmentp-p38 (Relative Density)p-ERK (Relative Density)p-JNK (Relative Density)Cytosolic p-IκBα (Relative Density)Nuclear p65 (Relative Density)
Control1.01.01.01.01.0
LPS (1 µg/mL)3.8 ± 0.34.2 ± 0.43.5 ± 0.33.2 ± 0.24.5 ± 0.4
LPS + NTD (10 µM)1.5 ± 0.11.8 ± 0.21.4 ± 0.11.3 ± 0.11.9 ± 0.2

Data are presented as mean ± SD from three independent experiments. Relative density is normalized to the control group.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were pre-treated with various concentrations of NTD for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treat the cells with various concentrations of NTD (0, 1, 5, 10, 25, 50 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Measurement of Cytokine Production (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Pre-treat cells with NTD (1, 5, 10 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

RNA Extraction and Real-Time RT-PCR
  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.

  • Pre-treat cells with NTD (1, 5, 10 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6 hours.

  • Extract total RNA from the cells using a suitable RNA isolation kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform real-time PCR using specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2^-ΔΔCt method.

Western Blot Analysis
  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.

  • For MAPK phosphorylation analysis, pre-treat cells with NTD (10 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • For NF-κB pathway analysis, pre-treat cells with NTD (10 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 1 hour.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Separate total protein lysates (for MAPKs and IκBα) or nuclear and cytosolic fractions (for NF-κB p65) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin or Lamin B1) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Nitidanin_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK P p38 p38 MAPKK->p38 P ERK ERK MAPKK->ERK P JNK JNK MAPKK->JNK P p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK p65_n p65 p_p38->p65_n p_ERK->p65_n p_JNK->p65_n IκBα IκBα IKK->IκBα P p_IκBα p-IκBα IκBα->p_IκBα Degradation Degradation p_IκBα->Degradation NFκB_p65_p50 NF-κB (p65/p50) p65 p65 NFκB_p65_p50->p65 p50 p50 NFκB_p65_p50->p50 p65->p65_n Translocation p50_n p50 p50->p50_n Translocation This compound This compound (NTD) This compound->MAPKK Inhibits This compound->IKK Inhibits This compound->p65 Inhibits Translocation DNA DNA p65_n->DNA p50_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_data Data Analysis Culture Culture RAW 264.7 Macrophages Seed Seed cells in appropriate plates Culture->Seed Pretreat Pre-treat with this compound (NTD) Seed->Pretreat Stimulate Stimulate with Lipopolysaccharide (LPS) Pretreat->Stimulate Viability Cell Viability Assay (MTT) Stimulate->Viability Cytokine_Protein Cytokine Protein Measurement (ELISA) Stimulate->Cytokine_Protein Cytokine_mRNA Cytokine mRNA Expression (RT-PCR) Stimulate->Cytokine_mRNA Signaling_Proteins Signaling Protein Analysis (Western Blot) Stimulate->Signaling_Proteins Quantify Quantify Results Viability->Quantify Cytokine_Protein->Quantify Cytokine_mRNA->Quantify Signaling_Proteins->Quantify Compare Compare Treated vs. Control Quantify->Compare Conclusion Conclusion Compare->Conclusion

Caption: Workflow for in vitro anti-inflammatory assessment of this compound.

References

understanding the pharmacokinetics of Nitidanin

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the pharmacokinetics of "Nitidanin" cannot be provided at this time. Extensive searches for a compound by this name have yielded no relevant results in scientific literature or drug databases.

It is possible that "this compound" may be referred to by an alternative name, be an investigational compound with limited public information, or the spelling provided may be incorrect.

For a comprehensive guide on the pharmacokinetics of a specific drug, the following information is typically required:

  • Absorption: How the drug is taken up by the body. This includes details on bioavailability and the factors affecting it.

  • Distribution: Where the drug travels within the body, including information on volume of distribution and plasma protein binding.

  • Metabolism: How the drug is chemically modified by the body, including the enzymes involved (e.g., cytochrome P450 isoenzymes) and the formation of active or inactive metabolites.

  • Excretion: How the drug and its metabolites are eliminated from the body, typically via the kidneys (urine) or liver (bile/feces).

To proceed with your request, please verify the correct spelling of the compound or provide any known alternative names or identifiers (e.g., chemical name, investigational drug code).

Preliminary Cytotoxicity Screening of Nitidanin (Nitidine Chloride): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitidanin, more commonly known as Nitidine chloride (NC), is a natural bioactive alkaloid derived from the roots of Zanthoxylum nitidum. It has garnered significant attention in oncological research due to its demonstrated cytotoxic effects against a variety of cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Nitidine chloride, detailing its effects on cell viability, apoptosis, and cell cycle progression. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action. All quantitative data are summarized for comparative analysis, and detailed experimental protocols for the cited assays are provided.

Data Presentation

Table 1: In Vitro Cytotoxicity of Nitidine Chloride (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Nitidine chloride in various cancer cell lines after different incubation periods.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
SKOV3Ovarian Cancer242.317 (as µg/ml)[1]
A2780Ovarian Cancer482.831[2]
SKOV3Ovarian Cancer484.839[2]
U87Glioblastoma24~50[3]
U251Glioblastoma24~50[3]
DU145Prostate Cancer72~3.0[4]
PC-3Prostate Cancer72~8.0[4]
SKOV3Ovarian Cancer72~2.5 (for 40% inhibition)[5]
OVCAR3Ovarian Cancer72~2.5 (for 40% inhibition)[5]
Table 2: Induction of Apoptosis by Nitidine Chloride

Apoptosis, or programmed cell death, is a crucial mechanism by which cytotoxic agents eliminate cancer cells. The following table presents the percentage of apoptotic cells in different cancer cell lines following treatment with Nitidine chloride.

Cell LineCancer TypeNC Concentration (µM)Incubation Time (h)Apoptosis Rate (%)Reference
HCT116Colorectal Cancer102434.8 ± 6.8[6]
HCT116Colorectal Cancer202436.9 ± 7.2[6]
SKOV3Ovarian Cancer1.25 (µg/ml)2415.9[1]
SKOV3Ovarian Cancer2.5 (µg/ml)2435.2[1]
SKOV3Ovarian Cancer5 (µg/ml)2464.3[1]
A2780Ovarian Cancer24826.29 ± 1.72 (early)[2]
A2780Ovarian Cancer44844.4 ± 3.36 (early)[2]
DU145Prostate Cancer34810.9 (early)[4]
DU145Prostate Cancer74816.1 (early)[4]
SKOV3Ovarian Cancer2.54833.2[5]
SKOV3Ovarian Cancer54853.9[5]
Table 3: Effect of Nitidine Chloride on Cell Cycle Distribution

Nitidine chloride has been shown to induce cell cycle arrest, a mechanism that can halt the proliferation of cancer cells. The data below illustrates the impact of Nitidine chloride on the distribution of cells in different phases of the cell cycle.

Cell LineCancer TypeNC Concentration (µM)Incubation Time (h)% Cells in G2/M PhaseReference
Huh 7Hepatocellular Carcinoma524Increased[7]
Huh 7Hepatocellular Carcinoma1024Increased[7]
Huh 7Hepatocellular Carcinoma2024Increased[7]
Hep G2Hepatocellular Carcinoma524Increased[7]
Hep G2Hepatocellular Carcinoma1024Increased[7]
Hep G2Hepatocellular Carcinoma2024Increased[7]
MCF-7Breast CancerNot SpecifiedNot SpecifiedG2/M arrest[8]
MDA-MB-231Breast CancerNot SpecifiedNot SpecifiedG2/M arrest[8]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Nitidine chloride stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of Nitidine chloride and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Nitidine chloride stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of Nitidine chloride for the specified duration.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Propidium Iodide Staining for Cell Cycle Analysis

This method utilizes propidium iodide to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Nitidine chloride stock solution

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of Nitidine chloride.

  • After the desired incubation time, harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in the Propidium Iodide staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Signaling Pathways and Mechanisms of Action

Nitidine chloride exerts its cytotoxic effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Nitidine chloride has been shown to inhibit the phosphorylation of STAT3, thereby preventing its activation and translocation to the nucleus. This leads to the downregulation of STAT3 target genes involved in cell survival (e.g., Bcl-2, Bcl-xL) and proliferation (e.g., Cyclin D1).[9][10][11]

STAT3_Pathway cluster_nucleus NC Nitidine Chloride JAK JAK NC->JAK Inhibits Receptor Cytokine Receptor Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus TargetGenes Target Genes (Bcl-2, Cyclin D1, etc.) Proliferation Proliferation & Survival TargetGenes->Proliferation pSTAT3_n->TargetGenes Transcription

Caption: Nitidine Chloride inhibits the JAK/STAT3 signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. In many cancers, this pathway is hyperactivated. Nitidine chloride has been demonstrated to suppress the phosphorylation of Akt, a key downstream effector of PI3K, leading to the inhibition of this pro-survival pathway.[3][8]

PI3K_Akt_Pathway NC Nitidine Chloride pAkt p-Akt NC->pAkt Inhibits phosphorylation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt Akt->pAkt P Downstream Downstream Effectors (mTOR, etc.) pAkt->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival

Caption: Nitidine Chloride inhibits the PI3K/Akt signaling pathway.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, plays a central role in regulating cell proliferation, differentiation, and survival. Aberrant activation of the ERK pathway is a common feature of many cancers. Nitidine chloride has been found to reduce the phosphorylation of ERK, thereby inhibiting its activity and downstream signaling, which contributes to its anti-proliferative and pro-apoptotic effects.[6][12]

ERK_Pathway cluster_nucleus NC Nitidine Chloride pERK p-ERK NC->pERK Inhibits phosphorylation GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK P ERK->pERK Nucleus Nucleus pERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) Proliferation Proliferation TranscriptionFactors->Proliferation pERK_n->TranscriptionFactors

Caption: Nitidine Chloride inhibits the ERK signaling pathway.

Conclusion

The preliminary cytotoxicity screening of Nitidine chloride reveals its potent anti-cancer properties across a range of cancer cell lines. Its mechanism of action is multi-faceted, involving the induction of apoptosis, and G2/M phase cell cycle arrest. These cellular effects are underpinned by the compound's ability to inhibit key pro-survival and proliferative signaling pathways, including STAT3, PI3K/Akt, and ERK. The data presented in this guide underscores the potential of Nitidine chloride as a promising candidate for further pre-clinical and clinical investigation in cancer therapy. This document serves as a foundational resource for researchers and professionals in the field of drug development, providing essential data and methodologies for the continued exploration of this natural compound.

References

An In-depth Technical Guide to the Natural Sources and Synthesis of Nitidanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitidanin, a lignan with the chemical structure (2R,3R)-rel-2,3-Dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-[(1E)-3-hydroxy-1-propen-1-yl]-8-methoxy-1,4-benzodioxin-2-methanol, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge regarding its natural origins and synthetic pathways. Detailed methodologies for its isolation from natural sources and its chemical synthesis are presented, alongside quantitative data and spectroscopic characterization. Furthermore, this document elucidates the known biological activities of this compound, offering insights into its potential therapeutic applications.

Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, formed by the dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities, making them attractive targets for phytochemical and synthetic research. This compound, a member of the lignan family, is characterized by a 1,4-benzodioxane core. Understanding its natural distribution and developing efficient synthetic routes are crucial steps towards unlocking its full therapeutic potential. This guide aims to consolidate the available technical information on this compound, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Natural Sources and Isolation of this compound

Natural Occurrence

This compound has been identified in the plant kingdom, with its isolation reported from specific species. While a derivative, this compound diisovalerianate, has been found in Onopordum acanthium (Scotch thistle), this compound itself has been successfully isolated from the leaves of Morinda angustifolia.

Experimental Protocol: Isolation from Morinda angustifolia

The following protocol outlines a general procedure for the isolation of this compound from the leaves of Morinda angustifolia, based on common phytochemical extraction and purification techniques.

Workflow for the Isolation of this compound

G start Dried and Powdered Leaves of Morinda angustifolia extraction Maceration with Methanol (MeOH) at room temperature start->extraction filtration Filtration and Concentration (in vacuo) extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, EtOAc, n-BuOH) crude_extract->partitioning EtOAc_fraction Ethyl Acetate (EtOAc) Fraction partitioning->EtOAc_fraction Collect polar to semi-polar compound fraction chromatography1 Column Chromatography (Silica Gel) EtOAc_fraction->chromatography1 fractions Elution with a Gradient of Hexane-EtOAc and EtOAc-MeOH chromatography1->fractions chromatography2 Further Purification of Active Fractions (e.g., Sephadex LH-20, Preparative HPLC) fractions->chromatography2 pure_this compound Pure this compound chromatography2->pure_this compound

Figure 1. A generalized workflow for the isolation of this compound from Morinda angustifolia.

Methodology:

  • Extraction: Air-dried and powdered leaves of Morinda angustifolia are macerated with methanol at room temperature for an extended period (e.g., 48-72 hours). This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. This compound, being a moderately polar lignan, is expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to multiple chromatographic steps for the isolation of pure this compound.

    • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Size-Exclusion Chromatography: Fractions containing this compound may be further purified on a Sephadex LH-20 column, eluting with methanol, to remove impurities of different molecular sizes.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a methanol-water or acetonitrile-water gradient.

Chemical Synthesis of this compound

The total synthesis of (±)-Nitidanin has been accomplished, providing a means to access this natural product and its analogs for further biological evaluation. A key strategy in its synthesis involves the construction of the 1,4-benzodioxane core.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound involves the disconnection of the 1,4-benzodioxane ring, leading back to a substituted catechol and a suitable three-carbon synthon. A key transformation in the forward synthesis is a [4+2] cycloaddition reaction.

Experimental Protocol: Total Synthesis of (±)-Nitidanin

The following is a generalized protocol for the synthesis of racemic this compound, highlighting the key chemical transformations.

Synthetic Pathway for (±)-Nitidanin

G start Cinnamyl Alcohol Derivative + o-Quinone cycloaddition [4+2] Cycloaddition Reaction start->cycloaddition benzodioxane 1,4-Benzodioxane Intermediate cycloaddition->benzodioxane functional_group_manipulation Functional Group Interconversions (e.g., protection, oxidation, reduction) benzodioxane->functional_group_manipulation side_chain_introduction Introduction/Modification of the Propenyl Side Chain functional_group_manipulation->side_chain_introduction final_product (±)-Nitidanin side_chain_introduction->final_product

Figure 2. A simplified schematic of the synthetic strategy for (±)-Nitidanin.

Key Synthetic Steps:

  • [4+2] Cycloaddition: The synthesis commences with a hetero-Diels-Alder reaction between a suitably substituted cinnamyl alcohol and an o-quinone. This reaction constructs the core 1,4-benzodioxane ring system. The regioselectivity of this cycloaddition is a critical aspect of the synthesis.

  • Functional Group Manipulations: Following the formation of the benzodioxane intermediate, a series of functional group interconversions are necessary. This may include the protection of hydroxyl groups, oxidation of an alcohol to an aldehyde, and subsequent reduction or olefination to build the side chain.

  • Side Chain Formation: The (E)-3-hydroxy-1-propen-1-yl side chain is typically installed through a Wittig-type reaction or a Horner-Wadsworth-Emmons olefination of a corresponding aldehyde, followed by selective reduction of the ester or other carbonyl functionality to the desired alcohol.

  • Deprotection: The final step involves the removal of any protecting groups to afford (±)-Nitidanin.

Quantitative and Spectroscopic Data

Accurate characterization of this compound is essential for its identification and quality control. The following tables summarize key quantitative and spectroscopic data.

Physicochemical Properties
PropertyValue
Molecular Formula C₂₁H₂₄O₈
Molecular Weight 404.41 g/mol
CAS Number 171674-89-8
Appearance Amorphous powder or oil
Spectroscopic Data (¹H and ¹³C NMR)

The following are predicted and/or reported NMR data for this compound. Actual chemical shifts may vary depending on the solvent and instrument used.

Table 1: ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~4.5-4.7m
H-3~4.2-4.4m
H-7~6.5-6.7m
H-9~6.8-7.0m
H-2'~6.5-6.6s
H-6'~6.5-6.6s
H-1''~6.5 (d) or ~6.1 (dt)d or dt
H-2''~6.1 (dt) or ~6.5 (d)dt or d
H-3''~4.2-4.3d
OMe~3.8-3.9s
OMe~3.8-3.9s
CH₂OH~3.6-3.8m

Table 2: ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-2~75-77
C-3~78-80
C-4a~145-147
C-5~140-142
C-6~130-132
C-7~128-130
C-8~150-152
C-8a~115-117
C-1'~132-134
C-2'~105-107
C-3'~148-150
C-4'~135-137
C-5'~148-150
C-6'~105-107
C-1''~128-130
C-2''~130-132
C-3''~63-65
OMe~56-58
OMe~56-58
CH₂OH~62-64

Biological Activities

Lignans as a class are known to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. While research on the specific biological effects of this compound is still emerging, preliminary studies and its structural similarity to other bioactive lignans suggest potential in these areas. Further investigation is required to fully elucidate its pharmacological profile and mechanism of action.

Potential Biological Activity Pathway

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) This compound->Antioxidant_Enzymes Upregulates NF_kB NF-κB Signaling Pathway This compound->NF_kB Inhibits Cell_Proliferation Cancer Cell Proliferation This compound->Cell_Proliferation Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, PGE2) NF_kB->Inflammatory_Mediators Induces

Figure 3. A hypothetical signaling pathway illustrating potential biological activities of this compound based on the known effects of other lignans.

Conclusion

This compound is a noteworthy lignan with a defined chemical structure and presence in the plant kingdom. This guide has provided a detailed overview of its natural sources, with a focus on its isolation from Morinda angustifolia, and has outlined a viable synthetic strategy for its preparation. The compiled quantitative and spectroscopic data serve as a valuable reference for its characterization. While the full extent of its biological activities remains to be explored, its classification as a lignan suggests a promising area for future pharmacological research. The methodologies and data presented herein are intended to facilitate and inspire further investigation into this intriguing natural product.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Nintedanib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF), non-small cell lung cancer (NSCLC), and other fibrotic diseases.[1][2] Accurate and reliable analytical methods are crucial for the quantitative determination of Nintedanib in pharmaceutical dosage forms and for quality control during drug development and manufacturing.[3][4] This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Nintedanib.

Principle

The described method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of a polar organic solvent and water.[5][6] Nintedanib, being a relatively nonpolar molecule, is retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically performed using a UV detector at a wavelength where Nintedanib exhibits maximum absorbance.[3][7]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Stock Solution Working_Standard Prepare Working Standard Solutions Standard_Prep->Working_Standard Dilution Injection Inject Standard/Sample Working_Standard->Injection Sample_Prep Prepare Sample Solution from Dosage Form Sample_Prep->Injection Equilibration Equilibrate HPLC System Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Standard Data Quantification Quantify Nintedanib Concentration Peak_Integration->Quantification Sample Data Calibration_Curve->Quantification

Caption: Experimental workflow for Nintedanib analysis by HPLC.

Materials and Reagents

  • Nintedanib reference standard[4]

  • Nintedanib tablets/capsules (e.g., Ofev® 100 mg)[3]

  • Acetonitrile (HPLC grade)[3][5]

  • Methanol (HPLC grade)[5]

  • Water (HPLC grade/Milli-Q)[4]

  • Trifluoroacetic acid (TFA)[4]

  • Triethylamine (TEA)[6]

  • Orthophosphoric acid (OPA)[6][7]

  • Phosphate buffer[6][8]

Instrumentation and Chromatographic Conditions

Several HPLC methods have been reported for the analysis of Nintedanib. Below is a summary of typical and validated conditions. Researchers should optimize these conditions based on their specific instrumentation and requirements.

ParameterMethod 1Method 2Method 3
HPLC System Waters (Alliance) 2695 or equivalent[5]Thermo 2080 system or equivalent[3]HPLC system with UV detector[6]
Column Poroshell C18 (150 x 4.5 mm, 3.5 µm)[5]Scientific ARP-C18 (250 x 4.6 mm, 5 µm)[3]Shimadzu C18 (250 x 4.6 mm, 5 µm)[6]
Mobile Phase Methanol:Acetonitrile (50:50 v/v)[5]Acetonitrile:Water (80:20 v/v)[3]0.1% TEA in Water (pH 3 with OPA):Acetonitrile (35:65 v/v)[6]
Flow Rate 1.0 mL/min[5]1.3 mL/min[3]1.0 mL/min[6]
Detection Wavelength 379.5 nm[5]210 nm[3][7]390 nm[6][8]
Injection Volume 50 µL[5]20 µL[3]20 µL[6]
Column Temperature 29 °C[5]25 °C[3]25 °C[6]
Run Time 5 minutes[5]10 minutes[3]10 minutes[6]

Protocols

Protocol 1: Standard Solution Preparation
  • Primary Stock Solution (1000 ppm): Accurately weigh 100 mg of Nintedanib reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate if necessary to ensure complete dissolution.[5]

  • Secondary Stock Solution (10 ppm): Pipette 1 mL of the primary stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the secondary stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 2-10 ppm).[5]

Protocol 2: Sample Solution Preparation (from Tablets)
  • Weigh and finely powder a representative number of Nintedanib tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Nintedanib (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.

  • Add a suitable volume of mobile phase and sonicate to dissolve the drug.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon membrane filter before injection.[5]

  • Further dilutions may be necessary to bring the concentration within the calibration range.

Method Validation Summary

The described HPLC methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.[3][5][7]

ParameterResult (Method 1)Result (Method 2)Result (Method 3)
Linearity Range 2-10 µg/mL[5]20-100 µg/mL[3]0.5-4.5 µg/mL[6]
Correlation Coefficient (r²) 0.9999[5]0.998[3]0.999[6]
Retention Time (min) 1.239[5]4.42[3]6.77[6]
Limit of Detection (LOD) 0.0399 µg/mL[5]4 ng/mL[3]Not explicitly stated in the provided text
Limit of Quantification (LOQ) 0.1209 µg/mL[5]12.5 ng/mL[3]Not explicitly stated in the provided text
Accuracy (% Recovery) 98.06 - 99.32%[5]99.93%[3]99.39 ± 0.468%[6]
Precision (%RSD) < 2%[3]0.04% for replicate standards[6]Not explicitly stated in the provided text

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method. Nintedanib has been subjected to various stress conditions, including acid, base, oxidative, thermal, and photolytic degradation.[6][7]

Forced_Degradation Nintedanib Nintedanib Drug Substance Acid Acid Hydrolysis (e.g., 0.1N HCl, 85°C) Nintedanib->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 85°C) Nintedanib->Base Oxidation Oxidative Degradation (e.g., 3% H2O2) Nintedanib->Oxidation Thermal Thermal Degradation (e.g., 105°C) Nintedanib->Thermal Photolytic Photolytic Degradation Nintedanib->Photolytic Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products

References

Application Note & Protocol: Development of a Cell-Based Assay for Screening Nitidanin, a Novel Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] This has made them a prime target for therapeutic intervention. Cell-based assays provide a more physiologically relevant context for evaluating the efficacy of kinase inhibitors compared to purely biochemical assays, as they account for cellular uptake, metabolism, and interaction with other cellular components.[1][3] This application note details a robust and reproducible cell-based assay for screening and characterizing the activity of Nitidanin, a novel (hypothetical) tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR).

The described cellular phosphorylation assay is designed to quantify the inhibitory effect of this compound on EGFR autophosphorylation in a human cancer cell line. This method offers a direct measure of target engagement and inhibition within a cellular environment.

Principle of the Assay

This assay is based on the principle of quantifying the phosphorylation status of a specific kinase substrate in response to inhibitor treatment.[4] In this case, the assay measures the phosphorylation of EGFR at a specific tyrosine residue (e.g., Y1068) in A431 human epidermoid carcinoma cells, which overexpress EGFR. Upon stimulation with Epidermal Growth Factor (EGF), EGFR undergoes autophosphorylation. The presence of an effective inhibitor like this compound will block this phosphorylation event. The level of phosphorylated EGFR is then detected using a specific antibody, and the signal is quantified, typically via an ELISA-based method, to determine the potency of the inhibitor.

Signaling Pathway Targeted by this compound

The following diagram illustrates the simplified EGFR signaling pathway and the proposed point of intervention for this compound.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) pEGFR->Downstream_Signaling Activates Cell_Responses Cell Proliferation, Survival, etc. Downstream_Signaling->Cell_Responses Leads to This compound This compound This compound->pEGFR Inhibits

Caption: EGFR signaling pathway and this compound's mechanism of action.

Experimental Workflow

The diagram below outlines the major steps in the cell-based assay for evaluating this compound activity.

Assay_Workflow Start Start Cell_Seeding 1. Seed A431 cells in a 96-well plate and culture overnight. Start->Cell_Seeding Serum_Starvation 2. Serum-starve cells to reduce basal EGFR activity. Cell_Seeding->Serum_Starvation Compound_Treatment 3. Treat cells with various concentrations of this compound. Serum_Starvation->Compound_Treatment EGF_Stimulation 4. Stimulate with EGF to induce EGFR phosphorylation. Compound_Treatment->EGF_Stimulation Cell_Lysis 5. Lyse cells to release intracellular proteins. EGF_Stimulation->Cell_Lysis ELISA 6. Perform ELISA to detect phosphorylated EGFR. Cell_Lysis->ELISA Data_Analysis 7. Analyze data to determine IC50 value. ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the this compound cell-based assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
A431 cell lineATCCCRL-1555
DMEMGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
96-well cell culture platesCorning3596
Recombinant Human EGFR&D Systems236-EG
This compound(In-house)-
DMSOSigma-AldrichD2650
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor CocktailRoche04906845001
Cell Lysis BufferCell Signaling Technology9803
Human Phospho-EGFR (Y1068) DuoSet IC ELISAR&D SystemsDYC1095
Microplate reader(e.g., BioTek)-

Detailed Experimental Protocol

1. Cell Culture and Seeding a. Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Harvest sub-confluent cells and perform a cell count. c. Seed 20,000 cells per well in 100 µL of complete growth medium into a 96-well plate.[5] d. Incubate the plate overnight to allow for cell attachment.

2. Serum Starvation a. After overnight incubation, gently aspirate the growth medium. b. Wash the cells once with 100 µL of serum-free DMEM. c. Add 100 µL of serum-free DMEM to each well and incubate for 18-24 hours.

3. Compound Treatment a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). The final DMSO concentration should not exceed 0.1%. c. Aspirate the serum-free medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. d. Include wells with vehicle control (0.1% DMSO in serum-free DMEM). e. Incubate the plate for 2 hours at 37°C.

4. EGF Stimulation a. Prepare a working solution of EGF in serum-free DMEM at a final concentration of 100 ng/mL. b. Add 10 µL of the EGF working solution to all wells except for the unstimulated control wells. c. Incubate the plate for 10 minutes at 37°C.

5. Cell Lysis a. Aspirate the medium from all wells. b. Wash the cells once with 100 µL of ice-cold PBS. c. Add 100 µL of ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors to each well. d. Incubate on ice for 10 minutes with gentle shaking. e. Centrifuge the plate at 4°C for 10 minutes at 1000 x g to pellet cell debris.

6. ELISA for Phospho-EGFR a. Perform the Human Phospho-EGFR (Y1068) DuoSet IC ELISA according to the manufacturer's instructions. b. Briefly, coat a 96-well ELISA plate with the capture antibody overnight. c. Block the plate to prevent non-specific binding. d. Add 50 µL of the cell lysates to the wells and incubate. e. Wash the wells and add the detection antibody. f. Add the streptavidin-HRP conjugate. g. Add the substrate solution and stop the reaction. h. Read the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation and Analysis

The quantitative data from the ELISA is used to determine the half-maximal inhibitory concentration (IC50) of this compound. The results are typically normalized to the positive (EGF-stimulated, vehicle-treated) and negative (unstimulated) controls.

Table 1: Hypothetical Inhibition of EGFR Phosphorylation by this compound

This compound Conc. (nM)Absorbance (OD450)% Inhibition
0 (Unstimulated)0.105100
0 (Vehicle)1.2500
0.11.2004.3
11.05017.4
100.65052.2
1000.25087.0
10000.12098.3
100000.10899.3

IC50 Calculation:

The % inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (OD_compound - OD_unstimulated) / (OD_vehicle - OD_unstimulated))

The IC50 value is determined by plotting the % inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve. Based on the hypothetical data above, the calculated IC50 for this compound would be approximately 9.5 nM.

Summary and Conclusion

The cell-based phospho-EGFR assay described provides a reliable and quantifiable method for assessing the inhibitory activity of novel compounds like this compound. This assay is amenable to a high-throughput format, making it suitable for screening large compound libraries.[6] The data generated from this assay are crucial for the preclinical evaluation of potential kinase inhibitors, offering insights into their cellular potency and mechanism of action. Further characterization could involve assessing the inhibitor's effect on downstream signaling molecules and its impact on cell viability and proliferation.[7][8]

References

Application Notes and Protocols for Nitidanin Powder

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific handling, storage, and quantitative data for Nitidanin powder are not extensively available in public literature. The following application notes and protocols are based on general best practices for handling and storing phytochemicals and other bioactive small molecules in a research setting. Researchers are advised to perform their own risk assessments and experimental validations.

Introduction to this compound

This compound is a naturally occurring neolignan, a class of phytochemicals known for a variety of biological activities. It has been isolated from several plant species. Published research indicates that this compound has been investigated for its potential antimalarial and anti-HCV activities. As a research chemical, its proper handling and storage are crucial to ensure its stability, integrity, and the safety of laboratory personnel.

Safety, Handling, and Storage

Recommended Personal Protective Equipment (PPE)

When handling this compound powder, appropriate PPE is the first line of defense against accidental exposure.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles must be worn to protect the eyes from airborne particles.

  • Respiratory Protection: For weighing or transferring larger quantities of powder where dust may be generated, a dust mask or a respirator may be necessary. All handling of the dry powder should ideally be performed in a chemical fume hood.[2][3]

General Handling Guidelines
  • Avoid Inhalation: Do not breathe dust. Handle the powder in a well-ventilated area, preferably within a chemical fume hood or a glove box.[3]

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.[3]

  • Weighing: Use a dedicated spatula for handling. Weigh the necessary amount of powder on weighing paper or in a suitable container within an enclosure to minimize dust dispersion.

  • Spills: In case of a spill, carefully clean the area to avoid generating dust. Use a wet paper towel to gently wipe the area. For larger spills, follow your institution's specific spill response procedures.[4]

  • Waste Disposal: Dispose of this compound waste, contaminated materials, and empty containers in accordance with local, state, and federal regulations.[5][6][7][8][9] Do not dispose of down the drain.[6] Empty containers should be triple-rinsed before disposal or recycling where appropriate.[8][9]

Recommended Storage Conditions

Proper storage is essential to maintain the stability and purity of this compound powder. Phytochemicals can be sensitive to temperature, light, and moisture.[10][11][12] The following conditions are recommended based on general principles for storing natural products.

ParameterRecommended ConditionRationale
Temperature -20°CReduces chemical degradation and microbial growth.
Light Store in an amber vial or in the dark.Protects from light-induced degradation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Minimizes oxidation.
Moisture Store in a tightly sealed container with a desiccant.Prevents hydrolysis and degradation from moisture.

Experimental Protocols

Protocol for Reconstitution of this compound Powder

This protocol describes the steps for dissolving this compound powder to create a stock solution.

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Selection: Choose an appropriate solvent based on experimental needs and solubility data. Common solvents for lignans include DMSO, ethanol, and methanol.

  • Calculation: Determine the volume of solvent needed to achieve the desired stock solution concentration.

  • Dissolution: Add the calculated volume of the appropriate solvent to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex or sonicate until the powder is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation.

  • Storage of Stock Solution: Store the stock solution in tightly sealed vials at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Protocol for Determination of Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[13][14][15]

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Equilibration: Agitate the vial at a constant temperature using a shaker for 24-72 hours to allow the solution to reach equilibrium.[13]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation, followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[13]

  • Quantification: Quantify the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

  • Reporting: Report the solubility in units such as mg/mL or µM at the specified temperature.

Table for Recording Solubility Data (Template) This table is a template for researchers to record their experimental results.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Observations
DMSO25
Ethanol25
Methanol25
PBS (pH 7.4)25
Protocol for Assessment of Stability

This protocol provides a framework for assessing the stability of this compound in solution under various conditions.

  • Preparation: Prepare a stock solution of this compound at a known concentration in a relevant solvent (e.g., DMSO for in vitro assays or a formulation buffer).

  • Aliquoting: Aliquot the stock solution into multiple vials for each test condition to avoid repeated sampling from the same vial.

  • Storage Conditions: Store the aliquots under different conditions, such as:

    • Temperature: -80°C, -20°C, 4°C, and room temperature.

    • Light: Exposed to ambient light vs. protected from light (wrapped in foil).

    • pH: In different buffers (e.g., acidic, neutral, basic).

  • Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analysis: At each time point, determine the concentration of the remaining this compound using a validated analytical method like HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Table for Recording Stability Data (Template) This table is a template for researchers to record their experimental results.

ConditionTime PointConcentration (µM)% RemainingDegradation Products Observed
-20°C, Dark0 hr100%
24 hr
1 week
Room Temp, Light0 hr100%
24 hr
1 week

Visualizations

Experimental Workflow for Handling this compound Powder

G cluster_prep Preparation & Weighing cluster_solubilization Solubilization cluster_use_storage Use & Final Storage start Receive this compound Powder storage Store at -20°C in Dark, Dry Conditions start->storage equilibrate Equilibrate Vial to Room Temperature storage->equilibrate weigh Weigh Powder in Fume Hood equilibrate->weigh add_solvent Add Appropriate Solvent weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve stock_solution Obtain Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Vials stock_solution->aliquot store_stock Store Aliquots at -20°C or -80°C aliquot->store_stock use_in_exp Use in Experiment aliquot->use_in_exp

Caption: Workflow for receiving, storing, and preparing this compound powder.

Troubleshooting Solubility Issues

G start Powder not dissolving? q1 Have you vortexed/ sonicated sufficiently? start->q1 a1_no Continue mixing for a longer duration. q1->a1_no No q2 Is the solvent appropriate? q1->q2 Yes a1_yes Consider gentle warming. (Caution: potential degradation) a2_yes The compound may have low solubility in this solvent. Try a different solvent or a co-solvent system. a1_yes->a2_yes end Solubility issue resolved a1_no->end q2->a1_yes Yes a2_no Consult literature for known solvents for lignans (e.g., DMSO, Ethanol). q2->a2_no No a2_yes->end a2_no->end

Caption: Decision tree for troubleshooting common solubility problems.

Hypothetical Signaling Pathway

G cluster_pathway Intracellular Cascade compound Bioactive Compound (e.g., this compound) receptor Cell Surface Receptor compound->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf nucleus Nucleus tf->nucleus gene_exp Gene Expression (e.g., anti-inflammatory genes) nucleus->gene_exp response Cellular Response gene_exp->response

Caption: Example of a hypothetical signaling pathway for a bioactive compound.

References

Quantitative Analysis of Nintedanib: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and standardized protocols for the quantitative analysis of Nintedanib, a potent tyrosine kinase inhibitor. The following methodologies are intended for researchers, scientists, and professionals in drug development to ensure accurate and reproducible quantification of Nintedanib in bulk pharmaceutical ingredients and dosage forms.

Introduction

Nintedanib is a small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] It primarily inhibits platelet-derived growth factor receptors (PDGFR α and β), fibroblast growth factor receptors (FGFR 1, 2, and 3), and vascular endothelial growth factor receptors (VEGFR 1, 2, and 3).[2] By competitively binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling pathways implicated in the proliferation, migration, and transformation of fibroblasts, which are key processes in the pathogenesis of various fibrotic diseases and cancer.[2][3]

Accurate quantification of Nintedanib is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document outlines a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this purpose.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used, robust, and sensitive technique for the quantification of active pharmaceutical ingredients (APIs). The methods presented here have been validated according to the International Council for Harmonisation (ICH) guidelines.[4]

Table 1: Summary of Quantitative Data for Nintedanib Quantification by RP-HPLC
ParameterMethod 1Method 2Method 3
Linearity Range 1 - 30 µg/mL2 - 10 ppm10 - 50 µg/mL
Correlation Coefficient (r²) > 0.9990.99990.9988
Limit of Detection (LOD) -0.0399 µg/mL-
Limit of Quantitation (LOQ) -0.1209 µg/mL-
Accuracy (% Recovery) 99.37% (average)98.06 - 99.32%99.87 - 100.08%
Intra-day Precision (%RSD) < 2.0< 2.00.5432%
Inter-day Precision (%RSD) < 2.0< 2.00.5242%

Experimental Protocols

Protocol 1: RP-HPLC for Quantification of Nintedanib in Pharmaceutical Formulation

This protocol is based on a validated method for the determination of Nintedanib in tablet dosage forms.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Inertsil sustain C18 (250 mm × 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of 0.1% (v/v) Trifluoroacetic acid in water and Acetonitrile in a 60:40 (v/v) ratio.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Detection Wavelength: 265 nm.[4]

  • Column Temperature: Ambient.

2. Preparation of Standard Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Nintedanib reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 15, 20, 25, 30 µg/mL).

3. Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Nintedanib and transfer it to a volumetric flask.

  • Add a suitable solvent, sonicate to dissolve the drug, and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Calibration and Quantification:

  • Inject the working standard solutions into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area against the concentration of Nintedanib.

  • Inject the sample solution and determine the concentration of Nintedanib from the calibration curve.

Protocol 2: Bioanalytical RP-HPLC Method for Nintedanib in Human Plasma

This protocol outlines a method for the estimation of Nintedanib in human plasma, suitable for pharmacokinetic studies.[5]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: As described in Protocol 1.

  • Column: C18 column.[5]

  • Mobile Phase: Ammonium formate buffer (pH 3) and Acetonitrile in a ratio of 28.19:71.81 (v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Internal Standard: p-nitrophenol.[5]

2. Sample Preparation (Plasma):

  • To a known volume of plasma, add a specific amount of the internal standard.

  • Add acetonitrile as a precipitating agent to deproteinize the sample.[5]

  • Centrifuge the mixture at a high speed (e.g., 2000 rpm).[5]

  • Collect the supernatant and inject it into the HPLC system.

3. Calibration and Quantification:

  • Prepare calibration standards by spiking known concentrations of Nintedanib into blank plasma and processing them as described above.

  • Construct a calibration curve by plotting the ratio of the peak area of Nintedanib to the peak area of the internal standard against the concentration of Nintedanib.

  • Determine the concentration of Nintedanib in the plasma samples using the calibration curve.

Visualizing the Mechanism of Action

To understand the therapeutic effect of Nintedanib, it is essential to visualize its interaction with cellular signaling pathways.

Nintedanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K_AKT PI3K/AKT Pathway PDGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK FGFR->PI3K_AKT FGFR->RAS_MAPK VEGFR->PI3K_AKT JAK_STAT JAK/STAT Pathway VEGFR->JAK_STAT Nintedanib Nintedanib Nintedanib->PDGFR Nintedanib->FGFR Nintedanib->VEGFR Proliferation Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration Survival Survival JAK_STAT->Survival

Caption: Nintedanib inhibits key receptor tyrosine kinases.

The provided diagram illustrates the mechanism of action of Nintedanib. It binds to the intracellular ATP-binding domains of PDGFR, FGFR, and VEGFR, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways such as the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[3][6] This blockade ultimately leads to a reduction in cellular proliferation, migration, and survival, which are critical processes in the progression of fibrotic diseases and tumor angiogenesis.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing & Quantification Standard_Prep Prepare Nintedanib Standard Solutions HPLC_Injection Inject into RP-HPLC System Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Solution (Bulk Drug or Formulation) Sample_Prep->HPLC_Injection Chromatogram Obtain Chromatograms HPLC_Injection->Chromatogram Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify Nintedanib in Sample Calibration_Curve->Quantification

Caption: Workflow for Nintedanib quantification by RP-HPLC.

References

Application Notes and Protocols for the Synthesis of Nitidanin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitidanin is a naturally occurring pterocarpan, a class of isoflavonoids known for their diverse biological activities, including potential applications in drug development. This document provides detailed application notes and protocols for the synthesis of this compound and its derivatives. The methodologies outlined are based on established synthetic strategies for structurally related pterocarpans, such as medicarpin and maackiain. These protocols are intended to serve as a comprehensive guide for researchers engaged in the chemical synthesis and exploration of this important class of compounds.

General Synthetic Strategies

The synthesis of the pterocarpan core of this compound and its analogs can be achieved through several strategic approaches. The most common strategies involve the construction of the key chromane and benzofuran ring systems and the stereocontrolled formation of the C6a-C11a bond. Key retrosynthetic disconnections often lead back to isoflavone or 2'-hydroxyisoflavanone precursors.

Herein, we detail three primary synthetic routes:

  • Biomimetic Synthesis from Isoflavones: This approach mimics the biosynthetic pathway and involves the reduction of a 2'-hydroxyisoflavone to an isoflavanol, followed by acid-catalyzed cyclization to form the pterocarpan skeleton.

  • Asymmetric Synthesis via Chiral Auxiliaries: This strategy employs chiral auxiliaries to control the stereochemistry during the formation of the pterocarpan core, leading to the synthesis of specific enantiomers.

  • Tandem O-Demethylation/Cyclization: This efficient method involves the simultaneous removal of a methyl protecting group and the formation of the final ring system in a single step.

Mandatory Visualizations

Synthetic_Workflow_Overview cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Products Substituted Phenol Substituted Phenol Deoxybenzoin Deoxybenzoin Substituted Phenol->Deoxybenzoin Acylation Aryl Acetic Acid Aryl Acetic Acid Aryl Acetic Acid->Deoxybenzoin Isoflavone Isoflavone Deoxybenzoin->Isoflavone Cyclization 2'-Hydroxyisoflavanone 2'-Hydroxyisoflavanone Isoflavone->2'-Hydroxyisoflavanone Reduction Isoflavanol Isoflavanol 2'-Hydroxyisoflavanone->Isoflavanol Reduction This compound Core This compound Core Isoflavanol->this compound Core Cyclization This compound Derivatives This compound Derivatives This compound Core->this compound Derivatives Functional Group Interconversion

Signaling_Pathway_Hypothesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nitidanin_Derivative This compound Derivative Receptor Receptor Tyrosine Kinase Nitidanin_Derivative->Receptor Inhibition Kinase_Cascade_1 MAPK/ERK Pathway Receptor->Kinase_Cascade_1 Activation Kinase_Cascade_2 PI3K/Akt Pathway Receptor->Kinase_Cascade_2 Activation Transcription_Factor_Inactive Inactive Transcription Factor Kinase_Cascade_1->Transcription_Factor_Inactive Phosphorylation Kinase_Cascade_2->Transcription_Factor_Inactive Phosphorylation Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Activation DNA DNA Transcription_Factor_Active->DNA Binding Gene_Expression Target Gene Expression (e.g., Apoptosis, Proliferation) DNA->Gene_Expression Transcription

Experimental Protocols

Protocol 1: Biomimetic Synthesis of a Pterocarpan Core from a 2'-Hydroxyisoflavone

This protocol is adapted from established methods for the synthesis of pterocarpans like medicarpin and can be applied to produce the core structure of this compound derivatives.

Step 1: Reduction of 2'-Hydroxyisoflavone to Isoflavan-4-ol

  • Dissolution: Dissolve the starting 2'-hydroxyisoflavone (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (1:1, v/v) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude isoflavan-4-ol. This intermediate is often used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization to the Pterocarpan Core

  • Dissolution: Dissolve the crude isoflavan-4-ol from the previous step in anhydrous dichloromethane (DCM) to a concentration of 0.05 M.

  • Acid Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq) or boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq), to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC for the formation of the pterocarpan product (typically 2-4 hours).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure pterocarpan.

Protocol 2: Asymmetric Synthesis of (+)-Medicarpin (Adaptable for this compound Derivatives)

This protocol outlines a method for the enantioselective synthesis of a pterocarpan, which can be adapted for this compound derivatives by using appropriately substituted starting materials.[1][2][3]

Step 1: Asymmetric Aldol Condensation

  • Auxiliary Acylation: Acylate a chiral oxazolidinone, such as (R)-4-benzyl-2-oxazolidinone, with the desired arylacetyl chloride in the presence of a base like triethylamine to form the N-acyloxazolidinone.

  • Enolate Formation: Treat the N-acyloxazolidinone with a strong base, such as sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) to generate the corresponding sodium enolate.

  • Aldol Reaction: React the enolate with a substituted 2-hydroxybenzaldehyde to induce the asymmetric aldol condensation, forming the key chiral intermediate.

  • Work-up and Purification: Quench the reaction and purify the product to obtain the diastereomerically enriched aldol adduct.

Step 2: Subsequent Transformations to the Pterocarpan Core

  • Auxiliary Cleavage: Remove the chiral auxiliary under appropriate conditions (e.g., hydrolysis).

  • Ring Closure and Functional Group Manipulations: A series of subsequent steps, including cyclization and deprotection, are then carried out to construct the final pterocarpan structure. The specific sequence will depend on the target this compound derivative.

Protocol 3: Tandem O-Demethylation and Cyclization

This efficient protocol allows for the rapid construction of the pterocarpan core from a methoxy-substituted precursor.[4]

  • Reactant Preparation: Dissolve the methoxy-substituted isoflavan precursor (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Cool the solution to -78 °C and add boron tribromide (BBr₃) (3.0-4.0 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of ice and saturated NaHCO₃ solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify the resulting pterocarpan by column chromatography.

Data Presentation

The following tables summarize typical yields for key synthetic steps in the synthesis of pterocarpans structurally related to this compound. These values can serve as a benchmark for the synthesis of this compound derivatives.

Table 1: Representative Yields for Biomimetic Pterocarpan Synthesis

StepReactionStarting MaterialProductTypical Yield (%)
1Reduction2'-HydroxyisoflavoneIsoflavan-4-ol85-95
2CyclizationIsoflavan-4-olPterocarpan70-85

Table 2: Reported Overall Yield for Asymmetric Synthesis of (+)-Medicarpin

Synthetic RouteStarting MaterialFinal ProductNumber of StepsOverall Yield (%)Reference
Asymmetric Synthesis4-methoxy-2-hydroxybenzaldehyde(+)-Medicarpin1111[1][3]

Conclusion

The synthetic protocols and strategies detailed in this document provide a robust framework for the laboratory-scale synthesis of this compound and its derivatives. By adapting these established methods, researchers can efficiently access a variety of analogs for further investigation in drug discovery and development programs. Careful monitoring of reaction conditions and appropriate purification techniques are crucial for obtaining high yields and purity of the target compounds.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Bioavailability of Nintedanib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the in vivo bioavailability of Nintedanib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for needing to improve the bioavailability of Nintedanib?

A1: Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers, exhibits very low oral bioavailability, approximately 4.7%.[1][2][3] This is primarily due to extensive first-pass metabolism in the liver and P-glycoprotein (P-gp) mediated efflux in the intestine.[4] Consequently, high doses are required to achieve therapeutic concentrations, which can lead to significant gastrointestinal and liver-related side effects.[2][5] Improving its bioavailability would allow for lower, safer, and more effective dosing regimens.

Q2: What are the most promising formulation strategies to enhance Nintedanib's bioavailability?

A2: Several advanced drug delivery systems have shown promise in improving the oral bioavailability of Nintedanib. These include:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These isotropic mixtures of oil, surfactant, and co-surfactant form a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids. This enhances the solubility and absorption of poorly water-soluble drugs like Nintedanib.[6][7]

  • Solid Dispersions: In this approach, the drug is dispersed in an amorphous form within a hydrophilic polymer matrix. This enhances the dissolution rate and apparent solubility of the drug.[1][8]

  • Nanocrystals: Reducing the particle size of Nintedanib to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution velocity and saturation solubility.[9]

  • Liposomes and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate Nintedanib, protecting it from degradation and facilitating its absorption through the intestinal lymphatic system, thereby bypassing first-pass metabolism.[10][11]

Q3: How does co-administration with food affect the bioavailability of Nintedanib?

A3: Co-administration with food has been shown to increase the exposure to Nintedanib by approximately 20% compared to administration in a fasted state, although it may delay absorption.[12]

Troubleshooting Guides

Low Drug Loading/Encapsulation Efficiency
Symptom Potential Cause Suggested Solution
Low drug loading in SMEDDS Poor solubility of Nintedanib in the selected oil phase.Screen various oils, surfactants, and co-surfactants to find a combination with higher solubilizing capacity for Nintedanib. The use of co-solvents can also be explored.
Low encapsulation efficiency in liposomes/NLCs Drug leakage during the formulation process.Optimize the lipid composition and drug-to-lipid ratio. Employing a remote loading method or using lipids with a higher phase transition temperature can improve drug retention.
Low drug content in solid dispersions Phase separation or drug crystallization during preparation or storage.Ensure complete miscibility of the drug and polymer. The use of a higher polymer-to-drug ratio or the addition of a plasticizer can help maintain the amorphous state.
Formulation Instability
Symptom Potential Cause Suggested Solution
Phase separation in SMEDDS Suboptimal ratio of oil, surfactant, and co-surfactant.Re-evaluate the pseudo-ternary phase diagram to identify a more stable microemulsion region. Ensure the components are within their optimal concentration ranges.
Particle aggregation in nanosuspensions Insufficient surface stabilization.Optimize the type and concentration of the stabilizer. The use of a combination of steric and electrostatic stabilizers can be more effective.
Drug leakage from liposomes/NLCs during storage Instability of the lipid bilayer.Incorporate cholesterol or other membrane-stabilizing agents into the formulation. Store at an appropriate temperature to maintain membrane integrity.
Inconsistent In Vitro Dissolution Results
Symptom Potential Cause Suggested Solution
Incomplete drug release Drug precipitation in the dissolution medium.Use a dissolution medium containing a surfactant (e.g., Tween 80) to maintain sink conditions, which is particularly important for poorly soluble drugs like Nintedanib.[1]
High variability between samples Non-uniformity of the formulation.Ensure a homogenous mixture during the preparation of solid dispersions or other formulations. For nanoparticulate systems, ensure a narrow particle size distribution.
Poor In Vitro - In Vivo Correlation (IVIVC)
Symptom Potential Cause Suggested Solution
Good in vitro dissolution but low in vivo bioavailability P-gp efflux in the intestine.Incorporate a P-gp inhibitor in the formulation or co-administer one. Some formulation excipients, like Vitamin E TPGS, have been shown to inhibit P-gp.
First-pass metabolism.Design formulations that promote lymphatic uptake, such as NLCs, to bypass the liver.
Instability of the formulation in the gastrointestinal environment.Use enteric-coated polymers for solid dispersions or protect the formulation in a way that it releases the drug at the site of absorption.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of Different Nintedanib Formulations in Rats

FormulationCmax (µg/mL)Tmax (h)AUC0–24h (µg·h/mL)Relative Bioavailability (%)Reference
Nintedanib Soft Capsule 2.945315.124100[1]
Solid Dispersion 5.32223.438155[1]
Sustained-Release Capsule 3.75624.584162.55[1]
SMEDDS 6.084---[13]
Nintedanib Suspension ---100[11]
Solid Lipid Nanoparticles (SLNs) ---287[11]
Liposomes (Vitamin E TPGS) ---623[10]

Experimental Protocols

Protocol 1: Preparation of Nintedanib Solid Dispersion by Electrospray

Objective: To prepare a Nintedanib solid dispersion to enhance its dissolution and bioavailability.

Materials:

  • Nintedanib

  • Polyvinylpyrrolidone (PVP K30)

  • Soybean Lecithin

  • Methanol

Equipment:

  • Electrospray apparatus

  • Syringe pump

  • High voltage power supply

  • Magnetic stirrer

  • Ultrasound bath

Methodology:

  • Prepare a homogenous solution by dissolving Nintedanib, PVP K30, and Soybean Lecithin in methanol using an ultrasound bath. A suggested ratio is 1:5:0.25 (Nintedanib:PVP K30:Soybean Lecithin).[1]

  • Load the solution into a syringe and mount it on the syringe pump.

  • Set the electrospray parameters. Optimized parameters from one study were a voltage of 21 kV, a receiving distance of 18 cm, a solution flow rate of 0.3 mL/h, and a pinhole inner diameter of 0.5 mm.[1]

  • Initiate the electrospraying process under a controlled environment (e.g., 25°C and 30% relative humidity).[1]

  • Collect the resulting solid dispersion from the collector.

  • Characterize the solid dispersion for morphology (SEM), particle size distribution, and physical state (DSC, XRD).

Protocol 2: In Vitro Permeability Study using Caco-2 Cell Monolayers

Objective: To assess the intestinal permeability of different Nintedanib formulations.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Nintedanib formulation and control solution

Equipment:

  • Cell culture incubator

  • Laminar flow hood

  • TEER meter

  • Shaker

  • LC-MS/MS for sample analysis

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to allow for differentiation and monolayer formation.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • On the day of the experiment, wash the monolayers with pre-warmed HBSS.

  • Add the Nintedanib formulation (dissolved in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side to assess A-to-B permeability (absorption).

  • To assess B-to-A permeability (efflux), add the formulation to the basolateral side and fresh HBSS to the apical side.

  • Incubate the plates on a shaker at 37°C.

  • At predetermined time points, collect samples from the receiver compartment and replace with fresh HBSS.

  • Analyze the concentration of Nintedanib in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation F1 SMEDDS IV1 Solubility & Dissolution F1->IV1 IV2 Particle Size & Morphology F1->IV2 F2 Solid Dispersion F2->IV1 F2->IV2 F3 Nanocrystals F3->IV1 F3->IV2 F4 Liposomes/NLCs F4->IV1 F4->IV2 IV3 Caco-2 Permeability IV1->IV3 IV2->IV3 V1 Pharmacokinetic Study (Rats) IV3->V1 V2 Bioavailability Assessment V1->V2

Caption: Experimental workflow for developing and evaluating novel Nintedanib formulations.

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinases (VEGFR, PDGFR, FGFR) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylation Nintedanib Nintedanib Nintedanib->RTK Inhibits ATP binding Proliferation Fibroblast Proliferation & Migration Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Simplified mechanism of action of Nintedanib.

References

Technical Support Center: Overcoming Nintedanib Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on nintedanib resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to nintedanib. What are the common mechanisms of resistance?

A1: Several mechanisms can contribute to nintedanib resistance. The specific mechanism is often dependent on the cancer type and the genetic background of the cell line. Key reported mechanisms include:

  • Activation of alternative signaling pathways: Cancer cells can bypass the inhibitory effects of nintedanib by activating other pro-survival pathways. A notable example is the activation of the PI3K/AKT pathway, which has been observed in bladder cancer cells.[1][2][3]

  • Induction of protective autophagy: Nintedanib treatment can trigger a cellular stress response known as autophagy. While autophagy can sometimes lead to cell death, in some cancer cells, such as malignant pleural mesothelioma (MPM), it can act as a survival mechanism, contributing to drug resistance.[4][5][6]

  • Persistent activation of transcription factors: The transcription factor STAT3 can remain persistently active in some non-small cell lung cancer (NSCLC) cell lines despite nintedanib treatment, promoting cell survival.[7][8]

  • Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump nintedanib out of the cancer cell, reducing its intracellular concentration and efficacy. This has been observed in small cell lung cancer (SCLC).[9][10][11][12][13]

  • Lysosomal sequestration: Nintedanib, being a lipophilic weak base, can be trapped within acidic organelles like lysosomes. This sequestration prevents the drug from reaching its intracellular targets, leading to resistance, as seen in some NSCLC models.[7][14][15][16][17][18]

Q2: How can I determine which resistance mechanism is active in my cell line?

A2: A combination of molecular and cellular assays can help elucidate the resistance mechanism:

  • Western Blotting: To assess the activation of alternative signaling pathways, perform western blotting for key phosphorylated proteins such as p-AKT, p-ERK, and p-STAT3. An increase in the phosphorylation of these proteins in resistant cells compared to sensitive cells suggests pathway activation.

  • Autophagy Flux Assays: To determine if protective autophagy is induced, monitor the levels of autophagy markers like LC3-II and p62/SQSTM1 by western blot. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels upon nintedanib treatment are indicative of increased autophagic flux.

  • Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of genes encoding drug efflux pumps, such as ABCB1.

  • Fluorescence Microscopy: To investigate lysosomal sequestration, you can utilize the intrinsic fluorescence of nintedanib. Co-localization of nintedanib's fluorescence with a lysosomal marker (like LysoTracker Red) indicates sequestration.[15][16][17][18]

Q3: What are some strategies to overcome nintedanib resistance in my experiments?

A3: Based on the identified resistance mechanism, you can employ combination therapies:

  • PI3K Pathway Activation: Combine nintedanib with a PI3K inhibitor, such as alpelisib.[1][2][3][19]

  • Protective Autophagy: Use an autophagy inhibitor like 3-methyladenine (3-MA) or chloroquine in combination with nintedanib.[4]

  • Persistent STAT3 Activation: Co-administer nintedanib with a STAT3 inhibitor, such as silibinin.[7][8]

  • ABCB1 Efflux Pump Overexpression: Consider using an ABCB1 inhibitor or switching to a tyrosine kinase inhibitor that is not a substrate for ABCB1.[9][11][12] Additionally, inhibition of the endothelin-A receptor signaling axis, which can regulate ABCB1 expression, may be a viable strategy.[9][10][11][12][13]

  • Lysosomal Sequestration: Agents that disrupt the lysosomal pH gradient, such as chloroquine or bafilomycin A1, can be used to release sequestered nintedanib.[15][16]

Troubleshooting Guides

Issue 1: No synergistic effect observed with combination therapy.
Potential Cause Troubleshooting Step
Incorrect Dosing Perform a dose-response matrix experiment to determine the optimal concentrations of both nintedanib and the combination agent.
Cell line-specific resistance The chosen combination may not be effective for your specific cell line. Re-evaluate the primary resistance mechanism.
Experimental Timing Optimize the timing of drug addition. Some combinations may require sequential rather than simultaneous administration.
Issue 2: Difficulty confirming lysosomal sequestration of nintedanib.
Potential Cause Troubleshooting Step
Low Intrinsic Fluorescence Signal Increase the concentration of nintedanib or the exposure time. Ensure your microscopy setup has the appropriate filter sets for detecting nintedanib's fluorescence.[15][16][17][18]
Photobleaching Minimize the exposure of cells to the excitation light. Use an anti-fade mounting medium if imaging fixed cells.
Suboptimal Lysosomal Staining Ensure the LysoTracker dye is used at the recommended concentration and that the cells are viable during staining.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Nintedanib in Combination with Other Inhibitors

Cancer Type Cell Line Resistance Mechanism Combination Agent Observed Effect Reference
Bladder CancerMultiplePI3K ActivationAlpelisib (PI3K Inhibitor)Synergistic antitumor activity[1][2][3][19]
MPMSPC111Protective Autophagy3-MA (Autophagy Inhibitor)Strong synergistic effect on reducing cell viability[4]
NSCLCH460, H1975STAT3 Activation & Lysosomal SequestrationSilibinin (STAT3 Inhibitor)Synergistic cytotoxicity and reduced lysosomal sequestration[7][8]
SCLCDMS114/NINABCB1 OverexpressionETAR InhibitorResensitization to nintedanib[9][11][12]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

Objective: To determine the number of viable cells in culture after treatment with nintedanib and/or a combination agent.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Mammalian cell line of interest

  • Culture medium

  • Nintedanib and other test compounds

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

  • Prepare control wells containing medium without cells for background luminescence measurement.

  • Allow cells to attach and grow for 24 hours.

  • Treat cells with various concentrations of nintedanib and/or the combination agent. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a luminometer.

Protocol 2: Western Blotting for Phosphorylated Signaling Proteins

Objective: To assess the activation state of key signaling pathways (e.g., PI3K/AKT, MAPK/ERK, JAK/STAT) by detecting phosphorylated proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with nintedanib and/or other compounds for the desired time.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against the total protein.

Protocol 3: Autophagy Flux Assay by Monitoring LC3-II and p62

Objective: To measure the rate of autophagy in response to nintedanib treatment.

Materials:

  • Same as for Western Blotting protocol

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (or other loading control)

  • Optional: Autophagy inhibitor (e.g., chloroquine or bafilomycin A1)

Procedure:

  • Treat cells with nintedanib. For a more definitive flux measurement, include a parallel set of wells treated with both nintedanib and a late-stage autophagy inhibitor (e.g., 50 µM chloroquine for the last 4-6 hours of treatment).

  • Lyse the cells and perform western blotting as described in Protocol 2.

  • Probe the membrane with antibodies against LC3B and p62.

  • The conversion of LC3-I to the lipidated, autophagosome-associated form LC3-II (a lower migrating band) is an indicator of autophagosome formation. A further increase in LC3-II accumulation in the presence of an autophagy inhibitor confirms increased autophagic flux.

  • p62 is a protein that is selectively degraded by autophagy. A decrease in p62 levels indicates increased autophagic flux.

Visualizations

Signaling_Pathway_PI3K_Resistance PI3K Activation as a Nintedanib Resistance Mechanism Nintedanib Nintedanib FGFR FGFR Nintedanib->FGFR PI3K PI3K FGFR->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Alpelisib Alpelisib Alpelisib->PI3K

Caption: PI3K pathway activation can bypass nintedanib's inhibition of FGFR.

Signaling_Pathway_Autophagy_Resistance Protective Autophagy as a Nintedanib Resistance Mechanism Nintedanib Nintedanib Cellular_Stress Cellular Stress Nintedanib->Cellular_Stress Autophagy Protective Autophagy Cellular_Stress->Autophagy Cell_Survival Cell Survival Autophagy->Cell_Survival Autophagy_Inhibitor Autophagy Inhibitor (e.g., 3-MA) Autophagy_Inhibitor->Autophagy

Caption: Nintedanib-induced stress can lead to protective autophagy.

Signaling_Pathway_STAT3_Resistance Persistent STAT3 Activation in Nintedanib Resistance Nintedanib Nintedanib Growth_Factor_Receptors Growth Factor Receptors Nintedanib->Growth_Factor_Receptors STAT3 p-STAT3 (active) Growth_Factor_Receptors->STAT3 Gene_Expression Pro-survival Gene Expression STAT3->Gene_Expression Silibinin Silibinin Silibinin->STAT3

Caption: Persistent STAT3 activation can drive resistance to nintedanib.

Experimental_Workflow_Resistance_ID Workflow for Identifying Nintedanib Resistance Mechanisms Start Nintedanib Resistant Cells Western_Blot Western Blot (p-AKT, p-STAT3) Start->Western_Blot Autophagy_Assay Autophagy Flux Assay (LC3-II, p62) Start->Autophagy_Assay qPCR qPCR for ABCB1 Start->qPCR Microscopy Fluorescence Microscopy (Nintedanib Sequestration) Start->Microscopy

Caption: A workflow for investigating the mechanism of nintedanib resistance.

References

Nintedanib Solution Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Nintedanib in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause Nintedanib to degrade in solution?

A1: Nintedanib in solution is primarily susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2] It is also sensitive to light.[3] While it is relatively stable to thermal stress at elevated temperatures for short periods, prolonged exposure can lead to degradation.[1][3]

Q2: What is the recommended solvent for preparing Nintedanib stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing Nintedanib stock solutions for in vitro research.[4][5] For in vivo studies, formulations may involve co-solvents such as PEG300 and Tween80 in saline.

Q3: How should I store my Nintedanib stock solution?

A3: Nintedanib stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[6] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7] The product datasheet recommends sealed storage, away from moisture.[6]

Q4: I observed precipitation when I diluted my Nintedanib stock solution in an aqueous buffer. What should I do?

A4: Nintedanib has pH-dependent solubility, with increased solubility at acidic pH values (pH < 3).[8] Precipitation in neutral or alkaline aqueous buffers is a common issue. To troubleshoot this, consider the following:

  • Lower the pH of your aqueous buffer: If your experimental conditions allow, adjusting the pH to be more acidic can improve solubility.

  • Use a co-solvent: For in vivo formulations, co-solvents like PEG300 and Tween80 are used to maintain solubility.[4] For in vitro assays, ensure the final concentration of DMSO is compatible with your cell line or assay system.

  • Prepare fresh dilutions: It is recommended to prepare working solutions fresh from the stock solution just before use.

Q5: Can I expose my Nintedanib solution to light?

A5: No, Nintedanib is known to be susceptible to photolytic degradation.[3] It is recommended to protect Nintedanib solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low or no activity in a cell-based assay 1. Degradation of Nintedanib: The compound may have degraded due to improper storage, handling, or exposure to harsh conditions (e.g., extreme pH, light). 2. Precipitation of Nintedanib: The compound may have precipitated out of the solution upon dilution in aqueous media.1. Verify Stock Solution Integrity: Prepare a fresh dilution from a new aliquot of your stock solution. If the problem persists, prepare a fresh stock solution from powder. Ensure proper storage conditions are maintained. 2. Check for Precipitation: Visually inspect the working solution for any precipitate. If precipitation is observed, refer to the FAQ on preventing precipitation. Consider adjusting the final solvent concentration or the pH of the buffer.
Inconsistent results between experiments 1. Inconsistent Solution Preparation: Variations in the preparation of stock or working solutions can lead to different final concentrations. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation.1. Standardize Protocol: Follow a standardized protocol for solution preparation. Use calibrated pipettes and ensure the compound is fully dissolved. 2. Aliquot Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Discoloration of the solution Degradation: A change in color may indicate the formation of degradation products.Discard the Solution: Do not use a discolored solution. Prepare a fresh solution from the powder.

Quantitative Stability Data

The following tables summarize the stability of Nintedanib under various stress conditions based on forced degradation studies.

Table 1: Stability of Nintedanib under Hydrolytic Conditions

Condition Time Temperature % Degradation Reference
0.1N HCl1 hourRoom Temperature4.76%[2]
0.1N HCl (reflux)60 minutes95°C33.83%[2]
5N NaOH3 hours70°CNot significant[1]

Table 2: Stability of Nintedanib under Oxidative, Thermal, and Photolytic Conditions

Condition Time Temperature % Degradation Reference
3% H₂O₂Not specifiedNot specifiedSignificant degradation[2]
30% H₂O₂3 hours70°CNot significant[1]
Dry Heat8 hours80°CNot significant[1]
Dry Heat48 hours105°CNo degradation[2]
Photolytic (UV lamp)Not specifiedNot specifiedNo degradation[2]

Note: The term "not significant" or "no degradation" in these studies typically means that the change in the peak area of the parent drug was within the acceptable limits of the analytical method, and no major degradation products were observed under the specific experimental conditions.

Experimental Protocols

Preparation of Nintedanib Stock Solution (10 mM in DMSO)

Materials:

  • Nintedanib powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance and pipettes

Procedure:

  • Weighing: Accurately weigh the required amount of Nintedanib powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM stock solution (Nintedanib MW: 539.63 g/mol ), weigh 5.396 mg.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the tube.

  • Solubilization: Vortex the solution until the Nintedanib powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use, sterile amber vials to protect from light and prevent repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[6]

Preparation of Nintedanib Working Solution for Cell Culture

Materials:

  • Nintedanib stock solution (10 mM in DMSO)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM Nintedanib stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can add 1 µl of the 10 mM stock solution to 999 µl of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation in the medium.

  • Application: Add the freshly prepared working solution to your cell culture plates immediately.

Note: The final concentration of DMSO in the cell culture should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Visualizations

Nintedanib Signaling Pathway

Nintedanib_Signaling_Pathway Nintedanib Nintedanib VEGFR VEGFR Nintedanib->VEGFR PDGFR PDGFR Nintedanib->PDGFR FGFR FGFR Nintedanib->FGFR Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) VEGFR->Downstream_Signaling PDGFR->Downstream_Signaling FGFR->Downstream_Signaling Cellular_Responses Cellular Responses Downstream_Signaling->Cellular_Responses Proliferation Proliferation Cellular_Responses->Proliferation Migration Migration Cellular_Responses->Migration Angiogenesis Angiogenesis Cellular_Responses->Angiogenesis

Caption: Nintedanib inhibits VEGFR, PDGFR, and FGFR signaling pathways.

Experimental Workflow: Nintedanib Solution Preparation

Nintedanib_Solution_Preparation Start Start Weigh_Nintedanib Weigh Nintedanib Powder Start->Weigh_Nintedanib Add_DMSO Add Anhydrous DMSO Weigh_Nintedanib->Add_DMSO Dissolve Vortex/Warm to Dissolve Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Aliquot Aliquot into Amber Vials Stock_Solution->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing a Nintedanib stock solution.

Logical Relationship: Troubleshooting Inconsistent Results

Troubleshooting_Inconsistent_Results Inconsistent_Results Inconsistent Experimental Results Check_Solution_Prep Review Solution Preparation Protocol Inconsistent_Results->Check_Solution_Prep Check_Storage Examine Storage Conditions Inconsistent_Results->Check_Storage Standardize_Protocol Standardize Protocol (Calibrated Pipettes, etc.) Check_Solution_Prep->Standardize_Protocol Protocol Variation Aliquot_Stock Aliquot Stock Solution (Avoid Freeze-Thaw) Check_Storage->Aliquot_Stock Repeated Freeze-Thaw Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Improper Temperature/Light Consistent_Results Consistent Results Standardize_Protocol->Consistent_Results Aliquot_Stock->Consistent_Results Prepare_Fresh->Consistent_Results

Caption: Troubleshooting logic for inconsistent experimental results.

References

Nintedanib HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Nintedanib.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for Nintedanib analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline. This is problematic in Nintedanib analysis as it can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and difficulties in detecting low-level impurities.

Q2: What are the primary chemical properties of Nintedanib that can contribute to peak tailing?

A2: Nintedanib is a weakly basic compound with a pKa value reported to be between 7.23 and 7.9.[1][2][3] This basic nature can lead to strong interactions with residual acidic silanol groups on the surface of silica-based reversed-phase columns, a common cause of peak tailing.[4] Its lipophilic character, with a logP of 3.7, also influences its retention and interaction with the stationary phase.[1][2][5]

Q3: Can the mobile phase pH significantly impact the peak shape of Nintedanib?

A3: Yes, the mobile phase pH is a critical factor. Operating near the pKa of Nintedanib can lead to the presence of both ionized and non-ionized forms of the analyte, resulting in peak broadening or tailing. To ensure a single ionic species and minimize silanol interactions, it is recommended to work at a pH at least 2 units below the pKa. Several successful methods for Nintedanib analysis adjust the aqueous portion of the mobile phase to a pH of 3.0 using orthophosphoric acid.[4][6]

Q4: Are there any specific mobile phase additives that can improve Nintedanib peak shape?

A4: Yes, the addition of a basic modifier to the mobile phase can significantly improve the peak shape of Nintedanib. Triethylamine (TEA) is a common additive used for this purpose. It acts as a competing base, masking the active silanol sites on the stationary phase and reducing their interaction with the basic Nintedanib molecule. One study reported that the addition of 0.1% triethylamine to the mobile phase resulted in a good peak shape.[7]

Troubleshooting Guide: Nintedanib HPLC Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing issues in Nintedanib HPLC analysis.

Problem: My Nintedanib peak is showing significant tailing.

Below is a step-by-step troubleshooting workflow to identify and resolve the issue.

G cluster_0 cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Method & Sample Investigation cluster_4 start Start: Nintedanib Peak Tailing Observed check_system 1. Verify System Suitability (Pressure, Baseline Noise) start->check_system Begin Troubleshooting check_column 2. Inspect Column History & Performance check_system->check_column System OK adjust_ph 3. Adjust Mobile Phase pH (Target pH ~3.0) check_column->adjust_ph Column OK add_modifier 4. Introduce a Mobile Phase Modifier (e.g., 0.1% TEA) adjust_ph->add_modifier Tailing Persists end Resolution: Symmetrical Peak Achieved adjust_ph->end Peak Shape Improved check_sample 5. Evaluate Sample Preparation (Solvent, Concentration) add_modifier->check_sample Tailing Persists add_modifier->end Peak Shape Improved change_column 6. Consider a Different Column (e.g., End-capped, different vendor) check_sample->change_column Sample OK check_sample->end Issue Resolved change_column->end Peak Shape Improved G cluster_0 Potential Causes of Peak Tailing cluster_1 Troubleshooting Actions silanol_interaction Silanol Interactions (Nintedanib is basic) add_modifier Add Mobile Phase Modifier (TEA) silanol_interaction->add_modifier Mitigated by ph_issue Inappropriate Mobile Phase pH (Analyte partially ionized) adjust_ph Adjust Mobile Phase pH to ~3.0 ph_issue->adjust_ph Corrected by column_contamination Column Contamination (Active sites created) flush_column Flush Column with Strong Solvent column_contamination->flush_column Resolved by sample_issue Sample Overload / Solvent Mismatch dilute_sample Dilute Sample / Change Solvent sample_issue->dilute_sample Addressed by column_degradation Column Degradation (Void, bed collapse) replace_column Replace Column column_degradation->replace_column Solution is

References

Technical Support Center: Enhancing the Anti-inflammatory Potency of Nitidanin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the anti-inflammatory potency of Nitidanin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

FAQs and Troubleshooting Guides

Q1: We are observing lower than expected anti-inflammatory activity with our this compound sample. What are the potential causes and solutions?

A1: Lower than expected activity can stem from several factors. A primary consideration for poorly soluble compounds like this compound is bioavailability.

  • Solubility Issues: this compound may have poor solubility in aqueous media, limiting its effective concentration at the target site.

    • Troubleshooting:

      • Particle Size Reduction: Decreasing the particle size of this compound through techniques like micronization can increase its surface area and improve dissolution rate.[1]

      • Co-solvents: Employing co-solvents can enhance the solubility of hydrophobic drugs.[2]

      • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution and absorption.[3]

  • Compound Stability: this compound may be degrading in the experimental conditions.

    • Troubleshooting:

      • Assess the stability of this compound under your specific assay conditions (e.g., pH, temperature, light exposure).

      • Consider using freshly prepared solutions for each experiment.

  • Assay Interference: Components of your assay system may be interfering with this compound's activity.

    • Troubleshooting:

      • Run appropriate vehicle controls to ensure the solvent is not affecting the outcome.

      • Test for non-specific binding of this compound to plate surfaces or other assay components.

Q2: How can we chemically modify this compound to improve its anti-inflammatory potency?

A2: Chemical modification can enhance potency by improving target binding, increasing bioavailability, or altering the pharmacokinetic profile.

  • Structural Derivatives: Synthesizing derivatives of this compound is a common strategy.

    • Rationale: Introducing or modifying functional groups can lead to stronger interactions with the biological target. For example, creating nicotinamide derivatives has been a successful strategy for developing new antifungal and antimicrobial agents.[4][5][6] While not specific to this compound, this highlights the potential of derivatization.

  • Structure-Activity Relationship (SAR) Studies: A systematic approach to modification is crucial.

    • Methodology: Synthesize a series of analogs with modifications at different positions of the this compound scaffold and evaluate their anti-inflammatory activity. This will help identify key structural features for potency.

Q3: Our in vitro results for this compound are promising, but the in vivo efficacy is poor. What could be the reason?

A3: A discrepancy between in vitro and in vivo results often points to issues with pharmacokinetics and bioavailability.

  • Poor Absorption: this compound may not be efficiently absorbed into the bloodstream after administration.

    • Troubleshooting:

      • Formulation Strategies: Investigate different formulation approaches to enhance absorption, such as creating a nanosuspension or using self-emulsifying drug delivery systems (SEDDS).[3]

  • Rapid Metabolism: The compound might be quickly metabolized and cleared from the body.

    • Troubleshooting:

      • Conduct pharmacokinetic studies to determine the half-life of this compound in vivo.

      • If metabolism is rapid, consider designing derivatives that are more resistant to metabolic enzymes.

  • Suboptimal Dosing: The dose used in vivo may not be sufficient to achieve a therapeutic concentration at the site of inflammation.

    • Troubleshooting:

      • Perform dose-response studies to determine the optimal dose range.

Experimental Protocols

In Vitro Anti-inflammatory Assays

The following are detailed methodologies for key experiments to assess the anti-inflammatory potency of this compound.

1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with LPS.

  • Methodology:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

    • NO Measurement (Griess Test):

      • Collect the cell culture supernatant.

      • Mix an equal volume of the supernatant with Griess reagent.

      • Incubate for 10-15 minutes at room temperature.

      • Measure the absorbance at 540 nm.

      • Determine the nitrite concentration using a sodium nitrite standard curve.

    • Cell Viability (MTT Assay):

      • After collecting the supernatant, add MTT solution to the cells and incubate for 4 hours.

      • Remove the medium and add DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm to assess cytotoxicity of the compound.

2. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

  • Principle: This protocol quantifies the inhibition of pro-inflammatory cytokine secretion from LPS-stimulated macrophages.

  • Methodology:

    • Follow steps 1-4 of the Nitric Oxide Production Assay.

    • Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation.

    • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Quantitative Data Summary

Technique for Enhancing PotencyExpected OutcomeReference
Particle Size Reduction (Micronization) Increased surface area, leading to improved dissolution rate.[1]
Solid Dispersion Enhanced solubility and bioavailability of poorly water-soluble drugs.[3]
Co-solvency Increased solubility of hydrophobic compounds in aqueous solutions.[2]
Chemical Derivatization Potential for improved target binding and pharmacokinetic properties.[4][5][6]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of compounds like this compound are often mediated through the inhibition of key signaling pathways involved in the inflammatory response.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) This compound This compound (Hypothesized) This compound->IKK Inhibits? MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Genes Pro-inflammatory Gene Expression This compound This compound (Hypothesized) This compound->MAPKK Inhibits? Experimental_Workflow start Start: Enhance this compound Potency solubility Improve Solubility (Micronization, Solid Dispersion) start->solubility derivatization Synthesize Derivatives (Structure-Activity Relationship) start->derivatization invitro In Vitro Screening (NO, Cytokine Assays) solubility->invitro derivatization->invitro lead_id Lead Compound Identification invitro->lead_id lead_id->derivatization Low Potency invivo In Vivo Efficacy Studies (Animal Models of Inflammation) lead_id->invivo Potent Compound pk_studies Pharmacokinetic Studies invivo->pk_studies end Optimized Anti-inflammatory Agent pk_studies->end

References

addressing off-target effects of Nitidanin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nintedanib. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Nintedanib?

Nintedanib is a small molecule tyrosine kinase inhibitor (TKI).[1] It competitively binds to the ATP-binding pocket of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs), thereby blocking downstream signaling pathways involved in cell proliferation, migration, and angiogenesis.[2]

Q2: What are the primary molecular targets of Nintedanib?

The primary targets of Nintedanib are:

  • Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Key regulators of angiogenesis.

  • Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in cell proliferation, differentiation, and angiogenesis.

  • Platelet-Derived Growth Factor Receptors (PDGFR α and β): Play a crucial role in fibroblast proliferation and migration.[1]

Q3: What are the known off-target effects of Nintedanib?

Nintedanib is also known to inhibit several non-receptor tyrosine kinases, including members of the Src family (Src, Lck, Lyn) and Flt-3.[3][4] These off-target activities can contribute to the drug's overall cellular effects and should be considered when interpreting experimental results.

Q4: What are the common side effects observed in clinical use that might be relevant to experimental observations?

In clinical settings, common side effects include gastrointestinal issues like diarrhea and nausea, as well as elevated liver enzymes.[5][6] In experimental models, particularly in vivo studies, it is important to monitor for signs of toxicity, such as weight loss, which could indicate a negative health impact beyond the intended therapeutic effect.[7]

Troubleshooting Guide

Issue 1: Unexpected Cell Death or Low Viability in Culture

Q: I'm observing significant cytotoxicity in my cell cultures when treated with Nintedanib, even at low concentrations. What could be the cause and how can I troubleshoot this?

A: Unexpected cytotoxicity can arise from several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Nintedanib. While some cell lines maintain viability at concentrations up to 100 nM, others may show decreased viability at lower concentrations.[8] It's crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line.

  • Solvent Toxicity: Nintedanib is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO without Nintedanib) in your experiments.

  • Off-Target Effects: At higher concentrations, off-target kinase inhibition by Nintedanib could lead to apoptosis or cell cycle arrest in a manner independent of its primary targets.

  • Culture Conditions: Suboptimal culture conditions can sensitize cells to drug treatment. Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a wide range of Nintedanib concentrations (e.g., from nanomolar to micromolar) to determine the IC50 for your cell line and identify a non-toxic working concentration.

  • Include Proper Controls: Always include a vehicle control (DMSO) and an untreated control.

  • Use a Viability Assay: Employ a reliable cell viability assay, such as the MTT or CellTiter-Glo assay, to quantify cytotoxicity.

  • Check for Apoptosis: Use assays like Annexin V/PI staining to determine if the observed cell death is due to apoptosis.

Issue 2: Inconsistent or Unexplained Experimental Results

Q: My results with Nintedanib are not consistent across experiments. What are the potential sources of variability?

A: Inconsistent results can be frustrating. Here are some common causes and solutions:

  • Drug Preparation and Storage: Nintedanib solution stability can be a factor. Prepare fresh dilutions of Nintedanib from a stock solution for each experiment. Store the stock solution at -20°C or -80°C as recommended by the manufacturer.

  • Cell Culture Variability: Variations in cell passage number, confluency, and overall health can significantly impact their response to drug treatment. Use cells within a consistent passage number range and ensure they are plated at a consistent density.

  • Assay Conditions: Minor variations in incubation times, reagent concentrations, and handling can introduce variability. Standardize your protocols and ensure all steps are performed consistently.

  • Off-Target Effects: The observed effect may be due to the inhibition of an off-target kinase that is variably expressed or active in your cells under different conditions.

Troubleshooting Steps:

  • Standardize Protocols: Create and strictly follow detailed standard operating procedures (SOPs) for all your experiments.

  • Validate On-Target Effects: Use techniques like Western blotting to confirm that Nintedanib is inhibiting the phosphorylation of its primary targets (e.g., VEGFR, PDGFR, FGFR) in your experimental system. This helps to ensure the observed phenotype is linked to the intended mechanism of action.

  • Consider Off-Target Controls: If you suspect an off-target effect, you can use another TKI with a different kinase selectivity profile as a control. Alternatively, you can use genetic approaches like siRNA or CRISPR to knockdown the primary targets of Nintedanib and see if the phenotype is replicated.

Issue 3: Difficulty Interpreting Signaling Pathway Data

A: Nintedanib's multi-targeted nature can lead to complex effects on intracellular signaling.

  • Pathway Crosstalk: Inhibition of VEGFR, FGFR, and PDGFR can have downstream effects on multiple interconnected pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[2][9][10]

  • Off-Target Kinase Inhibition: Inhibition of off-target kinases like Src family kinases can also modulate various signaling cascades.[4]

  • Cellular Context: The effect of Nintedanib on signaling pathways is highly dependent on the cellular context, including the expression levels of different kinases and the activation state of various pathways at baseline.

Troubleshooting and Interpretation Steps:

  • Comprehensive Pathway Analysis: Use techniques like phospho-kinase arrays or multiplex Western blotting to get a broader view of the signaling changes induced by Nintedanib.

  • Use Specific Pathway Inhibitors: To dissect the contribution of different pathways to the observed phenotype, you can use more specific inhibitors for individual kinases in combination with or as a comparison to Nintedanib.

  • Consult the Literature: Review literature on the known signaling networks regulated by VEGFR, FGFR, PDGFR, and Src family kinases in your specific cell type or disease model. This can help you to formulate hypotheses about the unexpected signaling changes you are observing.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Nintedanib Against On-Target and Off-Target Kinases

Kinase TargetIC50 (nM)Kinase Family
VEGFR-134Receptor Tyrosine Kinase
VEGFR-213Receptor Tyrosine Kinase
VEGFR-313Receptor Tyrosine Kinase
FGFR-169Receptor Tyrosine Kinase
FGFR-237Receptor Tyrosine Kinase
FGFR-3108Receptor Tyrosine Kinase
PDGFRα59Receptor Tyrosine Kinase
PDGFRβ65Receptor Tyrosine Kinase
Flt-326Receptor Tyrosine Kinase
Lck16Non-Receptor Tyrosine Kinase
Lyn195Non-Receptor Tyrosine Kinase
Src156Non-Receptor Tyrosine Kinase

Data compiled from publicly available sources.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is a general guideline for assessing the effect of Nintedanib on cell viability. Optimization for specific cell lines is recommended.

Materials:

  • Nintedanib stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization buffer (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[11]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Nintedanib in complete culture medium. Remove the old medium from the wells and add 100 µL of the Nintedanib dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570-590 nm using a plate reader.[11][13]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control.

2. Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway following Nintedanib treatment.

Materials:

  • Nintedanib

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-PI3K, anti-total PI3K, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with Nintedanib at the desired concentration and duration. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped and re-probed with another primary antibody (e.g., anti-total Akt).

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Nintedanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras FGFR FGFR FGFR->PI3K FGFR->Ras PDGFR PDGFR PDGFR->PI3K PDGFR->Ras Nintedanib Nintedanib Nintedanib->VEGFR Inhibits Nintedanib->FGFR Inhibits Nintedanib->PDGFR Inhibits Src Src Nintedanib->Src Inhibits (Off-target) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Src->PI3K Src->Ras Angiogenesis Angiogenesis

Caption: Nintedanib's inhibition of key signaling pathways.

Experimental_Workflow_Troubleshooting Start Start Experiment with Nintedanib Unexpected_Result Unexpected Result Observed (e.g., High Cytotoxicity, Inconsistency) Start->Unexpected_Result Check_Controls Review Controls: - Vehicle Control (DMSO) - Untreated Control - Positive/Negative Controls Unexpected_Result->Check_Controls Check_Drug Verify Nintedanib: - Fresh Dilutions - Correct Concentration - Proper Storage Unexpected_Result->Check_Drug Check_Cells Assess Cell Health: - Passage Number - Confluency - Contamination Unexpected_Result->Check_Cells Dose_Response Perform Dose-Response Curve Check_Controls->Dose_Response Check_Drug->Dose_Response Check_Cells->Dose_Response Validate_Target Validate On-Target Effect (e.g., Western Blot for p-VEGFR) Dose_Response->Validate_Target Consider_Off_Target Consider Off-Target Effects: - Use alternative TKI - Genetic knockdown of targets Validate_Target->Consider_Off_Target Refine_Protocol Refine Experimental Protocol Consider_Off_Target->Refine_Protocol End Proceed with Optimized Experiment Refine_Protocol->End

Caption: A logical workflow for troubleshooting Nintedanib experiments.

References

Technical Support Center: Refining Nitidanin Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Nitidanin and similar lignans, aiming for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources can it be extracted?

This compound is a lignan, a class of polyphenolic compounds found in various plants.[1][2] A known source of this compound is the plant Onopordum acanthium, also known as Scotch thistle.[3]

Q2: What are the most effective solvents for extracting this compound and other lignans?

The choice of solvent is critical and depends on the polarity of the target lignan. Lignans like this compound are generally fairly lipophilic.[1][4] For lignan aglycones, polar solvents such as methanol, ethanol, and their aqueous mixtures are commonly used.[1][4] Medium polarity solvents like ethyl acetate can also be effective.[1] For more polar lignan glycosides, aqueous mixtures of ethanol or methanol are preferable, and in some cases, pure water may be used.[1][5] It is generally recommended to use aqueous mixtures of alcohols (e.g., 70-80% methanol or ethanol) as they can efficiently extract a broader range of lignans.[1][4][6]

Q3: Which extraction methods are suitable for obtaining this compound?

Several methods can be employed for lignan extraction, ranging from conventional to modern techniques. These include:

  • Maceration: A simple technique involving soaking the plant material in a solvent.

  • Soxhlet Extraction: A continuous extraction method that can provide higher yields but uses more solvent and heat.[7]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[8]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[1]

  • Supercritical Fluid Extraction (SFE): A green technology that uses supercritical fluids like CO2, often in combination with a co-solvent like ethanol, for extraction.[9]

Q4: How can I optimize my extraction protocol to maximize this compound yield?

Optimizing extraction involves fine-tuning several parameters. Key factors to consider include:

  • Solvent Concentration: The ratio of solvent to water can significantly impact yield. For lignans, 70-80% aqueous solutions of methanol or ethanol are often optimal.[6]

  • Temperature: Higher temperatures can increase extraction efficiency, but excessive heat may degrade the target compounds. An optimal temperature needs to be determined for each method (e.g., 40-60°C for UAE).[6][10]

  • Extraction Time: Yield generally increases with time up to a certain point, after which it plateaus. Typical extraction times can range from 30 minutes to several hours depending on the method.[6][10]

  • Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but may also lead to the extraction of unwanted compounds and increased solvent usage.[1]

  • Particle Size: Grinding the plant material to a smaller particle size increases the surface area for solvent interaction, enhancing extraction.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction.

Problem Potential Cause Recommended Solution
Low this compound Yield Inappropriate solvent polarity: The solvent may be too polar or non-polar for this compound.Start with a 70-80% aqueous methanol or ethanol solution.[1][6] You can also try a sequential extraction with a non-polar solvent (like hexane) to remove lipids first, followed by a polar solvent for lignan extraction.[11]
Insufficient extraction time: The target compound has not been fully extracted from the plant matrix.Increase the extraction time. Monitor the yield at different time points to determine the optimal duration.[6][10]
Inadequate temperature: The extraction temperature may be too low for efficient extraction.Gradually increase the temperature, while monitoring for any degradation of this compound (e.g., using HPLC analysis).[6]
Poor solvent penetration: The plant material may not be ground finely enough, or the solvent-to-solid ratio is too low.Ensure the plant material is finely powdered. Increase the solvent-to-solid ratio.[1]
Degradation of this compound: Exposure to excessive heat, light, or extreme pH can degrade the compound.Protect the extraction mixture from light. Avoid excessively high temperatures and strong acids or bases.[1] Consider using methods like UAE or MAE which can reduce extraction time and temperature.[1][8]
Co-extraction of Impurities Solvent is not selective enough: The chosen solvent is extracting a wide range of compounds along with this compound.Employ a sequential extraction strategy. First, use a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities. Then, extract the defatted material with a more polar solvent (e.g., 80% methanol) to isolate the lignans.[11]
Complex plant matrix: The source material naturally contains many compounds with similar polarities to this compound.Further purification steps after initial extraction are necessary. Techniques like column chromatography (e.g., silica gel or Sephadex) or preparative HPLC can be used to isolate this compound from the crude extract.[11]
Inconsistent Yields Between Batches Variability in plant material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvesting time.Use plant material from a single, well-characterized source if possible. Standardize the collection and drying procedures for the plant material.
Inconsistent extraction parameters: Minor variations in temperature, time, or solvent concentration can lead to different yields.Carefully control and document all extraction parameters for each batch to ensure reproducibility.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Lignans

This protocol is a general guideline and should be optimized for this compound extraction from Onopordum acanthium.

  • Preparation of Plant Material:

    • Dry the aerial parts of Onopordum acanthium at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.

    • Grind the dried plant material into a fine powder using a laboratory mill.

  • Extraction Procedure:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 100 mL of 80% aqueous methanol (solvent-to-solid ratio of 10:1 v/w).

    • Place the flask in an ultrasonic bath.

    • Perform ultrasonication at a frequency of 40 kHz and a power of 100 W for 60 minutes at a controlled temperature of 40°C.[6][10]

  • Isolation of Crude Extract:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue with fresh solvent to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Quantification (Optional but Recommended):

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.[1]

Protocol 2: Methanolic Extraction of Lignans from Onopordum acanthium

This protocol is based on a reported method for phytochemical analysis of Onopordum acanthium.[12]

  • Preparation of Plant Material:

    • Dry the seeds of Onopordum acanthium in the dark and powder them using a blender.[12]

  • Extraction Procedure:

    • Macerate the powdered seeds with methanol at room temperature. The exact ratio of plant material to solvent and the duration of maceration should be optimized. A common starting point is a 1:10 (w/v) ratio for 24-48 hours with occasional shaking.

  • Isolation of Crude Extract:

    • Filter the methanol extract to separate the plant debris.

    • Concentrate the filtrate using a rotary evaporator to yield the crude methanolic extract.

  • Fractionation (Optional):

    • The crude extract can be further fractionated using techniques like solid-phase extraction (SPE) to separate compounds based on polarity.[12]

Quantitative Data Summary

The following table summarizes data on lignan yield from various extraction methods and optimization studies. Note that these are examples for different lignans and plant sources, as specific quantitative data for this compound is limited in the available literature. This data can serve as a reference for optimizing this compound extraction.

Plant Material Target Lignan(s) Extraction Method Solvent Key Parameters Yield Reference
FlaxseedSecoisolariciresinol diglucoside (SDG)Supercritical Fluid Extraction (SFE)CO2 + Ethanol180 min, 30 MPa, 15 kg/h CO2 flow201-753% enrichment[9]
Phyllanthus niruriPhyllanthinSoxhletHexaneNot specified36.2 ± 2.6 mg/g extract[7]
Phyllanthus niruriPhyllanthinMicrowave-Assisted (MAE)80% MethanolNot specified21.2 ± 1.30 mg/g extract[7]
Phyllanthus niruriPhyllanthinEnzyme-AssistedCellulase & Protease50°C25.9 mg/g extract[7]
Cereal GrainsTotal LignansUltrasound-Assisted (UAE)80% Methanol40°C, 60 min~59.6 µ g/100g [6][10]

Visualizations

Experimental Workflow for Lignan Extraction

experimental_workflow plant_material Plant Material (e.g., Onopordum acanthium) drying Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction (e.g., UAE, Maceration) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Lignan Extract evaporation->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification analysis Analysis (e.g., HPLC, MS) crude_extract->analysis Characterization pure_this compound Pure this compound purification->pure_this compound pure_this compound->analysis Purity Check

Caption: General experimental workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low this compound Yield

troubleshooting_low_yield start Low this compound Yield check_solvent Is the solvent polarity optimal? (e.g., 70-80% aq. alcohol) start->check_solvent adjust_solvent Adjust solvent polarity (e.g., try different alcohol concentrations or sequential extraction) check_solvent->adjust_solvent No check_time_temp Are extraction time and temperature sufficient? check_solvent->check_time_temp Yes re_evaluate Re-evaluate and re-run extraction adjust_solvent->re_evaluate increase_time_temp Increase extraction time and/or temperature incrementally check_time_temp->increase_time_temp No check_penetration Is solvent penetration adequate? (Particle size, solvent ratio) check_time_temp->check_penetration Yes increase_time_temp->re_evaluate improve_penetration Grind material finer and/or increase solvent-to-solid ratio check_penetration->improve_penetration No check_degradation Could degradation be occurring? (Excessive heat/light) check_penetration->check_degradation Yes improve_penetration->re_evaluate minimize_degradation Protect from light, use lower temperature, or a faster extraction method (UAE/MAE) check_degradation->minimize_degradation Yes check_degradation->re_evaluate No, problem likely solved minimize_degradation->re_evaluate

Caption: A logical workflow for troubleshooting low yields in this compound extraction.

References

dealing with poor aqueous solubility of Nitidanin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Nitidanib.

Frequently Asked Questions (FAQs)

Q1: Why does Nitidanib exhibit poor aqueous solubility?

A1: Nitidanib is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1][2] Its chemical structure contributes to its lipophilic nature, leading to limited solubility in aqueous media, which in turn can result in low oral bioavailability (approximately 4.7%).[2][3]

Q2: What are the common consequences of Nitidanib's low solubility in experimental settings?

A2: Poor aqueous solubility can lead to several experimental challenges, including:

  • Difficulty in preparing stock solutions at desired concentrations.

  • Precipitation of the compound in aqueous buffers during in vitro assays.

  • Inaccurate and variable results in cell-based and biochemical assays.

  • Low and inconsistent oral bioavailability in preclinical animal studies.[1][3]

Q3: What are the primary strategies to improve the aqueous solubility of Nitidanib?

A3: Several formulation strategies have been successfully employed to enhance the solubility and bioavailability of Nitidanib. These include:

  • Solid Dispersions: Creating amorphous solid dispersions (ASDs) of Nitidanib with polymers can significantly improve its dissolution rate.[1]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can enhance the solubility and absorption of lipophilic drugs like Nitidanib.[4][5]

  • Polymeric Micelles: Encapsulating Nitidanib within polymeric micelles can improve its solubility and provide targeted delivery.[6]

  • Nanosuspensions: Reducing the particle size of Nitidanib to the nanometer range can increase its surface area and dissolution velocity.[7]

  • pH Adjustment: While Nitidanib's solubility is pH-dependent, this method may have limitations depending on the experimental buffer system.[8][9]

  • Co-solvents: The use of organic co-solvents can increase the solubility of Nitidanib, but their compatibility with the experimental system must be considered.[10]

Troubleshooting Guides

Issue 1: Nitidanib precipitates out of solution during in vitro assay.
Possible Cause Troubleshooting Step Expected Outcome
Concentration exceeds solubility limit in the assay buffer. 1. Determine the solubility of Nitidanib in your specific assay buffer. 2. If possible, lower the final concentration of Nitidanib in the assay. 3. Consider using a solubilization technique (see protocols below).Nitidanib remains in solution throughout the experiment, leading to more reliable and reproducible data.
Buffer incompatibility. 1. Evaluate the pH and ionic strength of your buffer. 2. Test the solubility of Nitidanib in a small volume of the buffer before preparing the full volume. 3. If necessary, switch to a different buffer system known to be compatible with Nitidanib.Prevents precipitation and ensures the stability of the compound during the assay.
Use of an inappropriate solvent for the stock solution. 1. Ensure the stock solution is prepared in a suitable organic solvent like DMSO or methanol. 2. Minimize the final concentration of the organic solvent in the assay medium (typically <0.5%) to avoid solvent effects and precipitation.The stock solution is stable, and the compound does not precipitate upon dilution into the aqueous assay medium.
Issue 2: Inconsistent results in cell-based assays.
Possible Cause Troubleshooting Step Expected Outcome
Variable drug concentration due to precipitation. 1. Visually inspect the wells of your cell culture plates for any signs of precipitation. 2. Implement a solubilization strategy to ensure Nitidanib remains dissolved in the cell culture medium. 3. Prepare fresh dilutions of Nitidanib for each experiment.Consistent and reproducible dose-response curves.
Cellular toxicity from the solubilizing agent. 1. If using co-solvents or surfactants, perform a vehicle control experiment to assess the toxicity of the solubilizing agent alone. 2. Use the lowest effective concentration of the solubilizing agent.Minimal to no cellular toxicity from the vehicle, ensuring that the observed effects are due to Nitidanib.

Quantitative Data Summary

The following tables summarize the reported solubility and bioavailability improvements for Nitidanib using different formulation strategies.

Table 1: Solubility of Nitidanib in Different Media

Medium Solubility (µg/mL) Reference
pH 6.8 PBS~12[11]
pH 7.4 PBS~5[11]
pH 6.8 PBS with 0.5% Tween 80441.67[4]
pH 7.4 PBS with 0.5% Tween 80132.42[4]

Table 2: In Vitro Dissolution and In Vivo Bioavailability Enhancement of Nitidanib Formulations

Formulation Strategy Key Findings Reference
Amorphous Solid Dispersion (ASD) with Kollidon® VA64 8.3-fold higher cumulative release in 2h in pH 6.8 medium compared to pure Nitidanib.[1][1]
Self-Microemulsifying Drug Delivery System (SMEDDS) 2.8-fold enhancement in permeability across a Caco-2 cell monolayer compared to a drug solution.[4][4]
ASD with Kollidon® VA64 (in vivo) 5.3-fold higher AUC (Area Under the Curve) compared to pure Nitidanib in rabbits.[1][1]

Experimental Protocols

Protocol 1: Preparation of Nitidanib Amorphous Solid Dispersion (ASD) by Hot Melt Extrusion (HME)

This protocol is adapted from a study that successfully prepared Nitidanib ASDs to enhance oral bioavailability.[1]

Materials:

  • Nitidanib

  • Kollidon® VA64 (VA64)

  • Hot Melt Extruder

  • Milling equipment

Procedure:

  • Physically mix Nitidanib and Kollidon® VA64 in a 1:9 drug-to-polymer ratio.

  • Set the temperature profile of the hot melt extruder to range from 80°C to 220°C.

  • Feed the physical mixture into the extruder.

  • Collect the extrudate after it has cooled to room temperature.

  • Mill the extrudate to obtain a fine powder.

  • Characterize the resulting ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: Preparation of Nitidanib-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is based on a method developed to improve the oral absorption of Nitidanib.[4]

Materials:

  • Nitidanib

  • Medium-chain triglycerides (MCT) as the oil phase

  • Cremophor RH40 as the surfactant

  • Ethylene glycol as the co-surfactant

Procedure:

  • Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.

  • For the optimal formulation, mix MCT, Cremophor RH40, and ethylene glycol.

  • Add an excess amount of Nitidanib to the mixture and vortex until a clear and homogenous solution is formed.

  • Centrifuge the solution to remove any undissolved drug.

  • The resulting supernatant is the Nitidanib-loaded SMEDDS.

Protocol 3: Quantification of Nitidanib using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for the quantification of Nitidanib, which can be adapted from various published methods.[12][13][14][15]

Materials and Equipment:

  • RP-HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer or Trifluoroacetic acid (TFA)

  • Nitidanib standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., 0.02M Phosphate Buffer, pH 2.8 or 0.1% TFA in water) and an organic component (e.g., Acetonitrile). A common ratio is around 48:52 (v/v) aqueous to organic.[12]

  • Standard Solution Preparation: Prepare a stock solution of Nitidanib in a suitable solvent (e.g., methanol or the mobile phase). Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Sample Preparation: Dissolve the experimental sample containing Nitidanib in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 248 nm or 265 nm[12][15]

    • Column Temperature: Ambient or 25°C

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions and determine the concentration of Nitidanib by comparing the peak area to the calibration curve.

Visualizations

Nitidanib_Signaling_Pathway Nitidanib Nitidanib VEGFR VEGFR Nitidanib->VEGFR inhibits PDGFR PDGFR Nitidanib->PDGFR inhibits FGFR FGFR Nitidanib->FGFR inhibits PLCg PLCγ VEGFR->PLCg PI3K PI3K PDGFR->PI3K RAS RAS FGFR->RAS DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT Akt PI3K->AKT RAF RAF RAS->RAF PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Proliferation PKC->Proliferation Migration Migration Ca->Migration Survival Survival mTOR->Survival ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Caption: Nitidanib inhibits VEGFR, PDGFR, and FGFR signaling pathways.

Experimental_Workflow cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_analysis Analysis start Poorly Soluble Nitidanib formulation Select Formulation Strategy (ASD, SMEDDS, etc.) start->formulation preparation Prepare Formulation formulation->preparation char Characterize Formulation (e.g., XRPD, DSC, Particle Size) preparation->char dissolution In Vitro Dissolution Testing char->dissolution cell_assay In Vitro Cell-Based Assays char->cell_assay pk_study In Vivo Pharmacokinetic Studies char->pk_study hplc Quantify Nitidanib (RP-HPLC) dissolution->hplc cell_assay->hplc pk_study->hplc end Improved Solubility and Bioavailability hplc->end

References

Validation & Comparative

A Comparative Analysis of Novel Antimalarial Candidates Versus Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on "Nitidanin": Initial searches for an antimalarial agent named "this compound" did not yield any relevant results in the context of malaria treatment or drug development. It is possible that this name is a misspelling or refers to a compound not yet widely documented in scientific literature. Therefore, this guide will focus on a recently developed and clinically evaluated antimalarial, Ganaplacide/lumefantrine (GanLum) , and compare its efficacy with current standard-of-care antimalarial drugs. This comparison is based on available data from recent clinical trials and published literature.

Introduction to Antimalarial Agents

Malaria, a life-threatening disease caused by Plasmodium parasites, is primarily treated with a range of drugs known as antimalarials. The choice of treatment depends on several factors, including the Plasmodium species, the severity of the infection, and the geographic region, which influences the likelihood of drug resistance.[1][2][3] For decades, drugs like chloroquine were the standard of care, but widespread resistance has necessitated the development of new therapies.[1][4]

Currently, the gold standard for treating uncomplicated Plasmodium falciparum malaria, the most lethal species, is Artemisinin-based Combination Therapy (ACT).[1] ACTs combine a potent, fast-acting artemisinin derivative with a longer-acting partner drug to ensure complete parasite clearance and prevent the development of resistance.[1][4] However, the emergence of artemisinin resistance in some regions poses a significant threat to global malaria control efforts, driving the urgent need for novel antimalarials with different mechanisms of action.[5][6]

Ganaplacide/lumefantrine (GanLum): A Novel Antimalarial Candidate

Ganaplacide is a novel compound with a unique mechanism of action, belonging to a new class of antimalarials called imidazolopiperazines.[6] It is being developed in combination with a new formulation of lumefantrine.[6] Ganaplacide is thought to disrupt the parasite's internal protein transport systems, which are vital for its survival within red blood cells.[6] This distinct mechanism of action makes it a promising candidate for treating drug-resistant malaria.

Comparative Efficacy: GanLum vs. Standard Antimalarials

Recent clinical trial data allows for a direct comparison of the efficacy of GanLum against a standard ACT, Coartem® (artemether-lumefantrine).

Table 1: Efficacy Data from a Phase 3 Randomized Controlled Trial
Treatment Group Number of Participants PCR-Corrected Cure Rate (Estimand Framework) Cure Rate (Conventional Per-Protocol Analysis)
Ganaplacide/lumefantrine (GanLum)>1600 (across 12 Sub-Saharan African Countries)97.4%99.2%
Coartem® (Standard ACT)(Control Arm)94.0%96.7%

Source: Data presented at the annual conference of the American Society for Tropical Medicine and Health (ASTMH) and reported in November 2025.[6][7]

The "estimand" framework is a conservative analytical approach required for regulatory submissions, which considers patients who discontinue the study or have missing data as treatment failures.[7]

Mechanisms of Action: A Comparative Overview

Standard antimalarials target the parasite through various mechanisms.[3][8]

Table 2: Mechanism of Action of Selected Antimalarials
Drug/Drug Class Mechanism of Action Parasite Life Cycle Stage Targeted
Ganaplacide Disrupts the parasite's internal protein transport systems.[6]Asexual blood stages
Artemisinin Derivatives (e.g., Artemether, Artesunate) Activated by heme iron, leading to the generation of free radicals, oxidative stress, and inhibition of parasite protein and nucleic acid synthesis.[3]Broad activity, including ring stages and schizonts.[9]
Quinolines (e.g., Chloroquine, Quinine, Lumefantrine) Interfere with the parasite's detoxification of heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme.[10] Lumefantrine may form a complex with hemin, inhibiting the formation of beta-hematin.[3]Asexual blood stages (trophozoites).[11]
Antifolates (e.g., Proguanil, Pyrimethamine) Inhibit dihydrofolate reductase, an enzyme essential for the synthesis of nucleic acids in the parasite.[8][10]Asexual blood stages
Atovaquone Inhibits the parasite's mitochondrial electron transport chain.[8]Asexual blood stages

Experimental Protocols

Detailed experimental protocols for large-scale clinical trials are extensive. Below is a generalized summary of the methodology for a Phase 3 randomized controlled trial comparing a new antimalarial like GanLum to a standard ACT, based on the available information.

Phase 3 Clinical Trial Protocol: Ganaplacide/lumefantrine (GanLum) vs. Standard ACT
  • Objective: To assess the efficacy and safety of Ganaplacide/lumefantrine compared to a standard Artemisinin-based Combination Therapy (ACT) for the treatment of uncomplicated P. falciparum malaria in adults and children.

  • Study Design: A multi-center, randomized, controlled, double-blind (where feasible) clinical trial.

  • Participants: Over 1,600 individuals, including children and adults, with confirmed uncomplicated P. falciparum malaria, enrolled across multiple sites in malaria-endemic regions (e.g., 12 countries in Sub-Saharan Africa).[7]

  • Intervention:

    • Investigational Arm: Ganaplacide/lumefantrine administered as a daily sachet of granules for three consecutive days.[7]

    • Control Arm: A standard WHO-prequalified ACT, such as artemether-lumefantrine (Coartem®), administered according to standard dosing regimens (e.g., twice daily for three days).[7]

  • Primary Endpoint: Polymerase Chain Reaction (PCR)-corrected Adequate Clinical and Parasitological Response (ACPR) rate at a specific follow-up day (e.g., Day 28 or Day 42). This measures the proportion of patients who are free of parasites without a preceding treatment failure.[6][7]

  • Key Secondary Endpoints:

    • Parasite clearance time.

    • Fever clearance time.

    • Safety and tolerability, assessed by monitoring adverse events.

  • Data Analysis: Efficacy is often analyzed using both a conservative "estimand" framework and a conventional per-protocol analysis.[6][7]

Visualizing Pathways and Workflows

Diagram 1: Proposed Mechanism of Action of Ganaplacide

Ganaplacide_MoA cluster_parasite Plasmodium falciparum Ganaplacide Ganaplacide ProteinTransport Internal Protein Transport Systems Ganaplacide->ProteinTransport targets Survival Parasite Survival and Replication ProteinTransport->Survival Disruption Disruption ProteinTransport->Disruption Disruption->Survival inhibits

Caption: Ganaplacide targets and disrupts the parasite's essential protein transport systems.

Diagram 2: Generalized Experimental Workflow for an Antimalarial Clinical Trial

Antimalarial_Trial_Workflow arrow arrow PatientScreening Patient Screening and Enrollment (Uncomplicated Malaria) Randomization Randomization PatientScreening->Randomization TreatmentA Treatment Arm: Investigational Drug (e.g., GanLum) Randomization->TreatmentA TreatmentB Control Arm: Standard of Care (e.g., ACT) Randomization->TreatmentB FollowUp Follow-up Visits (e.g., Days 1, 2, 3, 7, 14, 28, 42) TreatmentA->FollowUp TreatmentB->FollowUp DataCollection Data Collection: - Blood Smears - Clinical Assessment - Adverse Events FollowUp->DataCollection Endpoint Primary Efficacy Endpoint (PCR-Corrected Cure Rate) DataCollection->Endpoint Analysis Statistical Analysis (Estimand & Per-Protocol) Endpoint->Analysis

References

A Comparative Analysis of Nitidanin and Other Lignans in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for novel cancer therapeutics has identified lignans, a class of polyphenols found in plants, as promising candidates. Among these, Nitidanin and other related lignans have demonstrated significant anticancer properties in preclinical studies. This guide provides an objective comparison of the performance of this compound (often studied as its salt, Nitidine chloride) with other well-researched lignans, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.

Executive Summary

Nitidine chloride, the active form of this compound, exhibits potent cytotoxic, pro-apoptotic, and cell cycle-disrupting effects across a range of cancer cell lines. Its mechanisms of action primarily involve the modulation of key signaling pathways such as PI3K/Akt/mTOR, JAK2/STAT3, and Hippo. This guide compares these effects with those of other prominent lignans, including Arctigenin, Podophyllotoxin, Pinoresinol, Lariciresinol, Matairesinol, and Secoisolariciresinol, highlighting their differential potencies and mechanistic nuances.

Comparative Cytotoxicity of Lignans

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell proliferation. The following tables summarize the IC50 values of Nitidine chloride and other lignans against various cancer cell lines, as reported in different studies. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions across studies, such as incubation times.

LignanCancer Cell LineIC50 (µM)Incubation Time (h)
Nitidine chloride A549 (Lung)~448
H1975 (Lung)~1448
U87 (Glioblastoma)~15-5024
U251 (Glioblastoma)~15-5024
SKOV3 (Ovarian)~2.5-572
OVCAR3 (Ovarian)~2.5-572
HSC3 (Oral)<1024
HSC4 (Oral)<1024
Arctigenin MDA-MB-231 (Breast)0.78724
MDA-MB-468 (Breast)0.28324
MCF-7 (Breast)>2024
HCT-116 (Colon)3.27Not Specified
HL-60 (Leukemia)<0.1 µg/mLNot Specified
Podophyllotoxin A549 (Lung)1.9Not Specified
NCI-H1299 (Lung)0.007648
NCI-H460 (Lung)Not SpecifiedNot Specified
HeLa (Cervical)0.18 - 9Not Specified
PC-3 (Prostate)0.18 - 9Not Specified
DU 145 (Prostate)0.18 - 9Not Specified
Pinoresinol HL-60 (Leukemia)8Not Specified
HL-60R (Leukemia)32Not Specified
SkBr3 (Breast)57548
Lariciresinol SkBr3 (Breast)50048
Matairesinol PANC-1 (Pancreatic)~8048
MIA PaCa-2 (Pancreatic)~8048
Secoisolariciresinol Diglucoside (SDG) SW480 (Colon)0 - 40 (dose-dependent decrease)48

Mechanisms of Action: A Comparative Overview

Lignans exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest at different phases, and modulating critical signaling pathways that govern cell survival, proliferation, and metastasis.

Apoptosis Induction

Nitidine chloride has been shown to induce apoptosis in breast, oral, and lung cancer cells.[1][2][3] This is often mediated through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and subsequent activation of caspases.[3] Other lignans, such as Arctigenin and Podophyllotoxin, also trigger apoptosis through similar caspase-dependent pathways.

Cell Cycle Arrest

A common feature of many anticancer lignans is their ability to halt the cell cycle, preventing cancer cells from dividing and proliferating. Nitidine chloride induces G2/M phase arrest in breast, ovarian, and non-small cell lung cancer cells.[3][4][5] In contrast, Pinoresinol has been reported to cause a block in the G0/G1 phase in leukemia cells.[6] Podophyllotoxin and its derivatives are well-known for their ability to induce G2/M arrest by inhibiting microtubule polymerization.[7]

Signaling Pathways Modulated by this compound and Other Lignans

The anticancer activity of these lignans can be attributed to their ability to interfere with complex intracellular signaling networks.

Nitidine chloride Signaling Pathways

Nitidine chloride has been demonstrated to modulate several key signaling pathways implicated in cancer progression:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Nitidine chloride inhibits the phosphorylation of Akt and mTOR, thereby downregulating this pro-survival pathway in glioblastoma and breast cancer cells.[3][8]

  • JAK2/STAT3 Pathway: Constitutive activation of the STAT3 signaling pathway is common in many cancers, promoting cell proliferation and survival. Nitidine chloride has been shown to inhibit the phosphorylation of JAK2 and STAT3 in glioblastoma and oral cancer cells.[1][9]

  • Hippo Signaling Pathway: The Hippo pathway is a tumor-suppressive pathway that controls organ size and cell proliferation. Nitidine chloride has been found to activate the Hippo pathway in non-small cell lung cancer cells, leading to the inhibition of the downstream effector YAP.[5]

Nitidine_Chloride_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_JAK JAK2/STAT3 Pathway cluster_Hippo Hippo Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation promotes Survival Survival mTOR->Survival promotes Nitidine_PI3K Nitidine chloride Nitidine_PI3K->Akt inhibition Nitidine_PI3K->mTOR inhibition JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene_Expression STAT3->Gene_Expression regulates Nitidine_JAK Nitidine chloride Nitidine_JAK->JAK2 inhibition Nitidine_JAK->STAT3 inhibition Gene_Expression->Proliferation Gene_Expression->Survival Lats1_2 Lats1_2 YAP YAP Lats1_2->YAP TEAD TEAD YAP->TEAD Nitidine_Hippo Nitidine chloride Nitidine_Hippo->Lats1_2 activates Gene_Expression_Hippo Gene Expression TEAD->Gene_Expression_Hippo regulates Gene_Expression_Hippo->Proliferation inhibits MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Lignan A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate IC50 G->H Apoptosis_Assay_Principle cluster_0 Viable Cell cluster_1 Early Apoptotic Cell cluster_2 Late Apoptotic/Necrotic Cell Annexin V- PI- Annexin V+ PS PI+ PS Viable Cell Viable Cell Early Apoptotic Cell Early Apoptotic Cell Late Apoptotic/Necrotic Cell Late Apoptotic/Necrotic Cell

References

Nintedanib Demonstrates Potent Antitumor Effects in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative data on the antitumor effects of Nintedanib in various xenograft models reveal its significant potential in oncology research. This guide provides a comprehensive overview of Nintedanib's efficacy, mechanism of action, and experimental protocols, offering valuable insights for researchers, scientists, and drug development professionals.

Nintedanib, a multi-targeted tyrosine kinase inhibitor, has shown considerable promise in preclinical studies by effectively inhibiting key pathways involved in tumor growth and angiogenesis. This guide consolidates findings from multiple xenograft studies, comparing Nintedanib's performance as a monotherapy and in combination with other established anticancer agents.

Comparative Efficacy of Nintedanib in Xenograft Models

Nintedanib has been evaluated in a range of human tumor xenograft models, consistently demonstrating its ability to suppress tumor growth. The following table summarizes the quantitative data on tumor growth inhibition across different cancer types.

Cancer TypeXenograft ModelTreatment GroupDosage and AdministrationTumor Growth Inhibition (%) vs. ControlReference
Colorectal CancerLS174TNintedanib50 mg/kg, oralSignificant reduction[1][2]
Colorectal CancerLS174TNintedanib100 mg/kg, oralSignificant reduction[1][2]
Triple-Negative Breast CancerMDA-MB-231Nintedanib30 mg/kg, oralSignificant reduction in tumor growth[3]
Malignant Pleural Mesotheliomap31NintedanibIntraperitonealSignificant reduction in tumor burden[4]
Malignant Pleural MesotheliomaSPC111NintedanibIntraperitonealSignificant reduction in tumor burden[4]
Ovarian CancerSKOV-3NintedanibNot specifiedAntitumor effects observed[5]
OsteosarcomaAXTNintedanibOralDecreased primary tumor size[6]
Gastrointestinal Stromal TumorGIST-882NintedanibOralDose-dependent tumor growth inhibition[7]

Mechanism of Action: A Multi-Targeted Approach

Nintedanib functions as a potent triple angiokinase inhibitor, targeting the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[8][9][10][11][12] By binding to the ATP-binding pocket of these receptors, Nintedanib blocks their autophosphorylation and subsequent activation of downstream signaling pathways.[8][9][13] This inhibition ultimately leads to the suppression of cell proliferation, migration, and angiogenesis, crucial processes for tumor growth and metastasis.[9][14] The key signaling cascades affected include the PI3K/Akt and MAPK/ERK pathways.[9][13]

Nintedanib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling cluster_effects Cellular Effects VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway VEGFR->MAPK_ERK PDGFR PDGFR PDGFR->PI3K_Akt PDGFR->MAPK_ERK FGFR FGFR FGFR->PI3K_Akt FGFR->MAPK_ERK Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->PDGFR Nintedanib->FGFR Proliferation Cell Proliferation PI3K_Akt->Proliferation Migration Cell Migration PI3K_Akt->Migration MAPK_ERK->Proliferation Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis

Caption: Nintedanib's mechanism of action targeting key signaling pathways.

Experimental Protocols

The following section details the generalized methodologies employed in the xenograft studies cited in this guide. Specific parameters may vary between individual studies.

Xenograft Model Establishment
  • Cell Culture: Human cancer cell lines (e.g., LS174T, MDA-MB-231) are cultured in appropriate media and conditions.

  • Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are typically used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously or orthotopically injected into the flank or the organ of origin of the mice.[4][15]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers. Treatment is typically initiated when tumors reach a specified volume.[1]

Drug Administration and Efficacy Assessment
  • Treatment Groups: Mice are randomized into control (vehicle) and treatment groups.

  • Drug Formulation and Administration: Nintedanib is typically formulated for oral gavage. Other drugs are administered as per their standard protocols (e.g., intraperitoneal injection for cisplatin).[1][4]

  • Dosage and Schedule: Dosing and treatment schedules vary depending on the study but are administered for a defined period.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other assessments may include tumor weight at the end of the study, analysis of biomarkers, and survival analysis.[3][4]

Experimental_Workflow A Cancer Cell Culture B Tumor Cell Implantation (Immunocompromised Mice) A->B C Tumor Growth Monitoring B->C D Randomization into Control & Treatment Groups C->D E Drug Administration (e.g., Nintedanib, Cisplatin) D->E F Tumor Volume/Weight Measurement E->F During & Post-Treatment G Data Analysis & Comparison of Efficacy F->G

Caption: A generalized workflow for xenograft-based antitumor drug validation.

Nintedanib in Combination Therapies

The antitumor effects of Nintedanib can be enhanced when used in combination with standard cytotoxic agents. For instance, in non-small cell lung cancer (NSCLC) xenografts, Nintedanib has shown synergistic effects with docetaxel.[16] In a preclinical model of triple-negative breast cancer, combining Nintedanib with paclitaxel showed promising results.[17] These findings suggest that Nintedanib's anti-angiogenic and anti-proliferative properties can complement the cytotoxic effects of traditional chemotherapy, potentially leading to improved therapeutic outcomes.

Comparison with Other Anti-angiogenic Agents

In a study on malignant pleural mesothelioma xenografts, the in vivo anti-vascular and antitumor effect of Nintedanib was found to be more potent than that of bevacizumab in tumors with low baseline VEGF-A expression.[4] This suggests that Nintedanib's broader targeting of multiple angiokinases may offer an advantage over agents that solely target the VEGF pathway.

Conclusion

The collective evidence from xenograft studies strongly supports the antitumor efficacy of Nintedanib across a spectrum of cancer types. Its multi-targeted mechanism of action provides a robust rationale for its use as both a monotherapy and in combination with other anticancer drugs. The data and protocols presented in this guide offer a valuable resource for the scientific community to further explore and validate the therapeutic potential of Nintedanib.

References

Comparative Analysis of Nitidanin and Co-isolated Lignans from Onopordum acanthium

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the phytochemical profile and biological potential of lignans derived from Scotch Thistle.

Introduction

Nitidanin, a lignan found in Onopordum acanthium (Scotch thistle), represents a class of diphenolic compounds with significant therapeutic potential. Lignans, as a group, are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. This guide provides a comparative analysis of this compound and other co-isolated lignans from Onopordum acanthium, offering insights into their relative performance based on available experimental data. Due to a scarcity of studies directly comparing this compound from different plant sources, this document focuses on a comparative analysis of lignans isolated from Onopordum acanthium, providing a valuable reference for phytochemical research and drug discovery.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data available for lignans isolated from Onopordum acanthium. It is important to note that specific yield and purity data for this compound are not extensively reported in the literature; therefore, data for co-isolated lignans are presented to provide a comparative context.

CompoundPlant SourceYieldPurityBiological ActivityReference
This compound diisovalerianate Onopordum acanthiumData not availableData not availableAnti-inflammatory, Cardiotonic (presumed as part of the plant's traditional use)[1]
Arctiin Onopordum acanthium38.0 ± 3.2 mg/g of fresh fruitsData not availableAnti-inflammatory, Anti-mutagenic, Cytotoxic, Antitumor[1][2]
Arctigenin Onopordum acanthiumData not availableData not availableAnti-inflammatory, Anti-mutagenic, Cytotoxic, Antitumor[2]
Matairesinol Onopordum acanthiumData not availableData not availableAntioxidant[2]

Experimental Protocols

The following are generalized experimental protocols for the extraction and isolation of lignans from plant materials, based on common methodologies cited in phytochemical research. These should be adapted and optimized for specific research purposes.

Extraction of Lignans from Onopordum acanthium

This protocol describes a general method for obtaining a crude extract containing lignans.

a. Plant Material Preparation:

  • Collect fresh seeds of Onopordum acanthium.

  • Air-dry the seeds at room temperature until a constant weight is achieved.

  • Grind the dried seeds into a fine powder using a mechanical grinder.

b. Extraction:

  • Perform a Soxhlet extraction on the powdered seeds using methanol as the solvent.

  • Alternatively, macerate the powdered seeds in methanol at room temperature for 72 hours with occasional stirring.

  • Concentrate the resulting methanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification of Lignans

This protocol outlines a general procedure for separating individual lignans from the crude extract.

a. Fractionation:

  • Subject the crude methanolic extract to column chromatography over a silica gel stationary phase.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

b. Purification:

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Combine fractions showing similar TLC profiles.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to isolate individual lignans.

Characterization of Isolated Lignans

The structure of the isolated compounds can be elucidated using the following spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR for structural elucidation.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of lignans from a plant source.

experimental_workflow plant_material Plant Material (Onopordum acanthium seeds) extraction Extraction (Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography crude_extract->fractionation fractions Fractions fractionation->fractions purification Preparative HPLC fractions->purification pure_lignans Pure Lignans (this compound, Arctiin, etc.) purification->pure_lignans characterization Structural Characterization (NMR, MS) pure_lignans->characterization

A generalized workflow for the isolation of lignans.
Potential Signaling Pathway

Lignans are known to exert their biological effects through various signaling pathways. The following diagram depicts a plausible pathway through which lignans may exhibit anti-inflammatory and antioxidant effects, based on general knowledge of this class of compounds. It is important to note that the specific pathways modulated by this compound have not yet been elucidated.

signaling_pathway Lignans Lignans (e.g., this compound) ROS Reactive Oxygen Species (ROS) Lignans->ROS inhibition NFkB NF-κB Lignans->NFkB inhibition ROS->NFkB activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines upregulation Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

A potential anti-inflammatory signaling pathway for lignans.

Conclusion

While a direct comparative analysis of this compound from diverse plant sources is currently limited by the available literature, this guide provides a comprehensive overview based on the known source, Onopordum acanthium. The data on co-isolated lignans such as arctiin offer a valuable benchmark for researchers. The provided experimental protocols and potential signaling pathways serve as a foundational resource for further investigation into the therapeutic potential of this compound and other related lignans. Future research should focus on isolating this compound from other potential plant sources and conducting detailed comparative studies on its bioactivity and pharmacological properties.

References

A Comparative Guide to the Structure-Activity Relationship of Nitazoxanide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nitazoxanide (NTZ), a 5-nitrothiazole compound, is an FDA-approved antiparasitic and antiviral drug.[1] Its broad spectrum of activity has prompted significant research into the synthesis and biological evaluation of its analogs to explore and enhance its therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Nitazoxanide analogs, focusing on their antibacterial and anticancer activities. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Analysis of Biological Activity

The biological activity of Nitazoxanide analogs is significantly influenced by modifications to the parent structure. Key areas of modification include the acyl group and the benzamide ring. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural changes on antibacterial and anticancer efficacy.

Antibacterial Activity of Heteroaryl Nitazoxanide Analogs

A study on heteroaryl amide analogs of Nitazoxanide demonstrated that modifications to the acyl group can lead to enhanced antibacterial activity against Escherichia coli. The replacement of the acetyl group with different heteroaryl amides resulted in varied efficacy, with some analogs showing significantly greater potency than the parent drug.

CompoundR Group ModificationZone of Inhibition (mm) at 12.5 µg/ml
Nitazoxanide (Parent)Acetyl10
Analog 1Heteroaryl AmideModerate and comparable to NTZ
Analog 2Heteroaryl Amide20
Analog 3Heteroaryl AmideModerate and comparable to NTZ
Analog 4Heteroaryl AmideLarger than NTZ

Table 1: Antibacterial Activity of Heteroaryl Nitazoxanide Analogs against E. coli . Data extracted from a study on the synthesis and in vitro bioassays of heteroaryl nitazoxanide analogs.[2]

Anticancer Activity of Thiazolidinone-Isatin Hybrids

In the realm of anticancer research, novel thiazolidinone-isatin hybrids have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. These compounds represent a significant structural departure from Nitazoxanide but provide insights into the potential for developing potent anticancer agents from related scaffolds.

Compound IDCancer Cell LineIC50 (µM)
7gA549 (Non-small-cell lung cancer)40
7gMCF-7 (Breast epithelial cancer)40
7gPC3 (Prostate cancer)50
Etoposide (Control)--

Table 2: Cytotoxic Activity of Compound 7g . Data from an evaluation of new 4-thiazolidinone-indolin-2-one analogs.[3]

Key Structure-Activity Relationship Insights

The data from various studies on Nitazoxanide and its analogs reveal several key SAR trends:

  • Acyl Group Modification: As seen in Table 1, modifying the acetyl group of Nitazoxanide with heteroaryl amides can significantly enhance antibacterial activity.[2]

  • Phenyl Ring Substitution: Halide and trifluoromethyl substitutions on the phenyl ring of Nitazoxanide analogs have been shown to increase antibacterial activity.[1] Specifically, di-substitution with both chloro and trifluoromethyl groups has an additive effect on potency.[1]

  • Heterocyclic Scaffolds: The development of hybrid molecules, such as thiazolidinone-isatin derivatives, demonstrates that incorporating different heterocyclic systems can lead to potent anticancer activity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Nitazoxanide analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, PC3) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized analogs are dissolved in DMSO and added to the wells at various concentrations. A negative control (DMSO) and a positive control (e.g., Etoposide) are also included. The plates are then incubated for 48 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours, allowing the MTT to be metabolized.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[3][4]

Disc Diffusion Test for Antibacterial Activity

The disc diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli) is prepared and uniformly spread onto the surface of an agar plate.

  • Disc Application: Sterile paper discs impregnated with known concentrations of the synthesized analogs and the parent drug (Nitazoxanide) are placed on the agar surface. A standard antibiotic disc (e.g., Nalidixic acid) is used as a positive control.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours) to allow for bacterial growth and diffusion of the compounds.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[2]

Visualizing Mechanisms and Workflows

To better understand the context of the structure-activity relationship studies of Nitazoxanide analogs, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G Apoptosis Signaling Pathway Nitidanin_Analog Nitidanin Analog (e.g., Compound 7g) Bax Bax (Pro-apoptotic) Nitidanin_Analog->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Nitidanin_Analog->Bcl2 Downregulates Mitochondrion Mitochondrion Caspases Caspases Mitochondrion->Caspases Activates Bax->Mitochondrion Promotes cytochrome c release Bcl2->Mitochondrion Inhibits cytochrome c release Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Apoptosis signaling pathway induced by a cytotoxic analog.

G SAR Study Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization Lead_Compound Lead Compound (e.g., Nitazoxanide) SAR_Hypothesis SAR Hypothesis Lead_Compound->SAR_Hypothesis Analog_Synthesis Analog Synthesis SAR_Hypothesis->Analog_Synthesis In_Vitro_Assays In Vitro Assays (e.g., MTT, Disc Diffusion) Analog_Synthesis->In_Vitro_Assays Data_Analysis Data Analysis In_Vitro_Assays->Data_Analysis Identify_Hits Identify Hit Compounds Data_Analysis->Identify_Hits Refine_SAR Refine SAR Hypothesis Identify_Hits->Refine_SAR Further_Studies Further Studies (In Vivo, Mechanism of Action) Identify_Hits->Further_Studies Promising Candidates Refine_SAR->Analog_Synthesis

Caption: General workflow for a structure-activity relationship study.

References

Independent Verification of Nintedanib's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifibrotic drug Nintedanib with its primary alternative, Pirfenidone. The information presented is supported by experimental data to facilitate independent verification of their mechanisms of action.

Nintedanib is a small molecule tyrosine kinase inhibitor developed for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and other chronic fibrosing interstitial lung diseases with a progressive phenotype.[1][2] Its primary mechanism of action involves the competitive inhibition of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) that are crucial in the signaling pathways driving fibroblast proliferation, migration, and differentiation – key processes in the pathogenesis of fibrosis.[3]

Comparative Analysis of Nintedanib and Pirfenidone

This guide focuses on a direct comparison between Nintedanib and Pirfenidone, another commonly used antifibrotic agent. While both drugs aim to slow the progression of pulmonary fibrosis, their molecular mechanisms of action differ significantly.

Mechanism of Action

Nintedanib is a multi-targeted inhibitor, primarily targeting the vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[4][5] By binding to the ATP-binding pocket of these receptors, Nintedanib blocks their autophosphorylation and subsequent downstream signaling cascades, including the MAPK and PI3K/AKT pathways.[6][7] Additionally, Nintedanib inhibits non-receptor tyrosine kinases such as Src, Lck, and Lyn.[8]

In contrast, the precise molecular targets of Pirfenidone are not as well-defined. Its antifibrotic and anti-inflammatory effects are largely attributed to the downregulation of the pro-fibrotic cytokine transforming growth factor-beta (TGF-β) and its signaling pathways.[9][10] Pirfenidone has been shown to inhibit TGF-β-induced fibroblast proliferation, collagen synthesis, and the differentiation of fibroblasts into myofibroblasts.[11][12] It also exhibits antioxidant properties.[9]

Quantitative Data Comparison

The following tables summarize key quantitative data for Nintedanib and Pirfenidone based on in vitro studies.

Table 1: Inhibitory Concentration (IC50) of Nintedanib for Key Tyrosine Kinases

Target KinaseIC50 (nM)
VEGFR134
VEGFR213
VEGFR313
FGFR169
FGFR237
FGFR3108
PDGFRα59
PDGFRβ65
Source:[5]

Table 2: Comparative Effects on Fibroblast Proliferation

CompoundAssayCell TypeConcentration% Inhibition of Proliferation
NintedanibMTT AssayIPF Fibroblasts1 µM~32%
PirfenidoneMTT AssayIPF Fibroblasts1 mM~58%
Source:[13]

Note: Direct comparison of potency based on the above table should be approached with caution due to the different molecular mechanisms and concentrations used.

Signaling Pathways

The signaling pathways affected by Nintedanib and Pirfenidone are visualized below.

Nintedanib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K FGFR FGFR FGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS FAK FAK PDGFR->FAK Nintedanib Nintedanib Nintedanib->VEGFR inhibits Nintedanib->FGFR inhibits Nintedanib->PDGFR inhibits AKT AKT PI3K->AKT Proliferation Fibroblast Proliferation, Migration, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK S100A4 S100A4 ERK->S100A4 ERK->Proliferation FAK->ERK S100A4->Proliferation

Nintedanib Signaling Pathway

Pirfenidone_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Pirfenidone Pirfenidone Pirfenidone->TGFB inhibits production Smad23 Smad2/3 Pirfenidone->Smad23 inhibits phosphorylation p38 p38 MAPK Pirfenidone->p38 inhibits phosphorylation TGFBR->Smad23 TGFBR->p38 pSmad23 p-Smad2/3 Smad23->pSmad23 Smad4 Smad4 pSmad23->Smad4 pp38 p-p38 MAPK p38->pp38 GeneTranscription Gene Transcription (Collagen, α-SMA) pp38->GeneTranscription Smad4->GeneTranscription

Pirfenidone Signaling Pathway

Experimental Protocols

To enable independent verification of the mechanisms of action, detailed protocols for key experiments are provided below.

Western Blot for Phosphorylated Receptor Tyrosine Kinases

This protocol is designed to assess the inhibitory effect of Nintedanib on the phosphorylation of PDGFR, VEGFR, and FGFR.

1. Cell Culture and Treatment:

  • Culture human lung fibroblasts in appropriate media.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 24 hours.

  • Pre-treat cells with various concentrations of Nintedanib (e.g., 0, 10, 100, 1000 nM) for 1 hour.

  • Stimulate cells with a growth factor cocktail (e.g., PDGF-BB, VEGF, and bFGF) for 15-30 minutes.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect lysates.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins on a 4-12% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated PDGFR-β, VEGFR-2, or FGFR-1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize bands using an ECL detection reagent and an imaging system.

  • Strip the membrane and re-probe for total PDGFR-β, VEGFR-2, or FGFR-1, and a loading control (e.g., GAPDH or β-actin) for normalization.

Western_Blot_Workflow A Cell Culture & Treatment (Fibroblasts + Nintedanib) B Cell Lysis (with Phosphatase Inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (p-RTK) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Analysis of Phosphorylation I->J

Western Blot Workflow
Fibroblast Proliferation Assay (CCK-8)

This protocol measures the effect of Nintedanib and Pirfenidone on fibroblast proliferation.

1. Cell Seeding:

  • Seed human lung fibroblasts in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

2. Drug Treatment:

  • Replace the medium with fresh medium containing various concentrations of Nintedanib (e.g., 0.1 to 1000 nM) or Pirfenidone (e.g., 0.1 to 1 mM).

  • Include a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

3. CCK-8 Assay:

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell proliferation relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value for each compound.

Proliferation_Assay_Workflow A Seed Fibroblasts (96-well plate) B Drug Treatment (Nintedanib or Pirfenidone) A->B C Incubation (48-72h) B->C D Add CCK-8 Reagent C->D E Incubation (2-4h) D->E F Measure Absorbance (450nm) E->F G Data Analysis (% Proliferation, IC50) F->G

Proliferation Assay Workflow

References

A Comparative Analysis of the Cytotoxic Effects of Nitidanin and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of two potent anti-cancer agents, Nitidanin and Paclitaxel. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for researchers in oncology and drug development.

Introduction

This compound, a natural alkaloid also known as Nitidine Chloride, has demonstrated significant anti-tumor properties across a range of cancer cell lines. Its cytotoxic effects are primarily attributed to the induction of apoptosis and cell cycle arrest. Paclitaxel, a well-established chemotherapeutic agent, exerts its cytotoxic effects by stabilizing microtubules, leading to mitotic arrest and subsequent cell death. This guide will delve into a comparative analysis of their performance based on available experimental data.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound and Paclitaxel in various cancer cell lines as reported in the literature. It is important to note that these values were obtained from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: IC50 Values of this compound (Nitidine Chloride) in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
H1688Lung Cancer482.83[1]
A549Lung Cancer484.0[2]
H1975Lung Cancer4814.0[2]
H1299Lung Cancer726.0[3]
H460Lung Cancer721.5[3]
MCF-7Breast CancerNot SpecifiedNot Specified
MDA-MB-231Breast CancerNot SpecifiedNot Specified
SKOV3Ovarian Cancer242.32 (µg/ml)[4]
SKOV3Ovarian Cancer484.84[5]
A2780Ovarian Cancer482.83[5]
HCT116Colorectal CancerNot SpecifiedNot Specified

Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (nM)
Various Lung Cancer LinesLung Cancer12027 - 380[6]
MCF-7Breast Cancer247.5[7]
HCT-116Colon CancerNot Specified3.22[8]
HT-29Colon CancerNot Specified3.92[8]
BGC-823Gastric CancerNot SpecifiedNot Specified
SGC-7901Gastric CancerNot SpecifiedNot Specified

Mechanisms of Cytotoxicity

Both this compound and Paclitaxel induce cytotoxicity through distinct but sometimes overlapping mechanisms, primarily involving the induction of apoptosis and disruption of the cell cycle.

Cell Cycle Arrest
  • This compound: Induces G2/M phase cell cycle arrest in breast cancer cells and other cancer cell lines.[2][9]

  • Paclitaxel: Famously causes mitotic arrest at the G2/M phase by stabilizing microtubules.[6]

Induction of Apoptosis
  • This compound: Triggers apoptosis through various signaling pathways, including the inhibition of STAT3, Akt/mTOR, and ERK pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[9]

  • Paclitaxel: Induces apoptosis through multiple signaling pathways, including the PI3K/Akt and MAPK pathways. It can also induce apoptosis independently of mitotic arrest.

Signaling Pathways

The cytotoxic effects of this compound and Paclitaxel are mediated by complex signaling cascades. The diagrams below illustrate the key pathways involved.

Nitidanin_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Akt->Bax ERK->Bcl2 ERK->Bax STAT3->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Paclitaxel_Signaling_Pathway cluster_cytoplasm Cytoplasm Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes PI3K PI3K Paclitaxel->PI3K MAPK MAPK Paclitaxel->MAPK TAK1 TAK1 Microtubules->TAK1 Activates JNK JNK TAK1->JNK Activates Bcl2 Bcl-2 JNK->Bcl2 Inhibits Akt Akt PI3K->Akt Akt->Bcl2 Inhibits Apoptosis Apoptosis MAPK->Apoptosis Bcl2->Apoptosis Inhibits

Caption: Signaling pathway of Paclitaxel-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to assess the cytotoxic effects of this compound and Paclitaxel.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of this compound or Paclitaxel and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus drug concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound or Paclitaxel A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT assay.

Flow Cytometry for Cell Cycle Analysis

Propidium iodide (PI) staining followed by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Harvest cells after drug treatment and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is quantified using appropriate software.

Cell_Cycle_Analysis_Workflow A Harvest and wash cells B Fix with 70% ethanol A->B C Stain with Propidium Iodide and RNase A B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E F Quantify cell cycle phases E->F

Caption: Workflow for cell cycle analysis.

Annexin V/PI Assay for Apoptosis

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Harvest cells after drug treatment and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Apoptosis_Assay_Workflow A Harvest and wash cells B Resuspend in binding buffer A->B C Stain with Annexin V-FITC and PI B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E F Differentiate cell populations E->F

Caption: Workflow for apoptosis assay.

Conclusion

Both this compound and Paclitaxel are effective cytotoxic agents against a variety of cancer cell lines. Paclitaxel's mechanism is well-defined and centers on microtubule disruption, leading to mitotic catastrophe. This compound exhibits a broader range of action, influencing multiple signaling pathways to induce apoptosis and cell cycle arrest. The choice between these agents for further research or therapeutic development may depend on the specific cancer type and its underlying molecular characteristics. The data and protocols presented in this guide offer a foundation for such comparative evaluations. Further head-to-head studies are warranted to provide a more definitive comparison of their efficacy and to explore potential synergistic effects in combination therapies.

References

Validation of Nitidanin as a Therapeutic Target: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the existing scientific literature reveals Nitidanin as a promising natural compound with demonstrated antimalarial, anti-inflammatory, and antitumor activities. However, comprehensive validation of this compound as a therapeutic target, including detailed elucidation of its mechanism of action and specific signaling pathways, remains an area requiring further intensive research. This guide synthesizes the current understanding of this compound's biological effects and compares its potential with the broader class of lignans to which it belongs.

Overview of this compound

This compound is a lignan, a class of polyphenolic compounds found in various plants. It has been isolated from species such as Zanthoxylum simulans and Onopordum acanthium.[1] Preclinical studies have highlighted its potential therapeutic applications, particularly as an antimalarial agent.[2] Additionally, reports suggest it possesses anti-inflammatory, antitumor, and cardiotonic properties.[1] Despite these promising activities, specific details regarding its molecular targets and the signaling cascades it modulates are not well-defined in publicly available research. One source broadly categorizes its target as "Liposome" and its pathway as "Others," indicating a need for more precise investigation.[3]

Preclinical Evidence and Potential Therapeutic Applications

Antimalarial Activity

The most significant evidence for this compound's therapeutic potential lies in its antimalarial properties. While direct mechanistic studies on this compound are limited, research on a related compound, nitidine, offers a potential avenue for investigation. Studies on nitidine suggest its antimalarial action may stem from the inhibition of β-haematin formation, a mechanism of action shared with the well-established antimalarial drug chloroquine.[2] This process is crucial for the survival of the malaria parasite within red blood cells.

Anti-inflammatory and Antitumor Potential

The reported anti-inflammatory and antitumor activities of this compound are consistent with the known biological effects of the broader lignan family.[4][5] Lignans are recognized for their ability to modulate various signaling pathways implicated in inflammation and cancer.[5][6] However, specific experimental data detailing the mechanisms through which this compound exerts these effects are not yet available. Further research is necessary to identify the specific cellular targets and signaling pathways involved in its anti-inflammatory and antitumor actions.

Comparison with Other Lignans

Lignans as a class of natural compounds have been extensively studied for their therapeutic potential, particularly in cancer prevention and treatment.[5] They are known to influence multiple signaling pathways and possess antioxidant and anti-inflammatory properties.[4][6] The validation of specific lignans as therapeutic targets is an active area of research, with many compounds demonstrating promising preclinical activity.[7][8] While this compound shares the general therapeutic promise of other lignans, it currently lacks the depth of specific mechanistic and validation studies that have been conducted for some other members of this class.

Experimental Protocols: A General Framework

Due to the absence of specific published experimental protocols for the validation of this compound as a therapeutic target, a general workflow for such a study is proposed below. This framework outlines the key experiments that would be necessary to elucidate its mechanism of action and validate its therapeutic potential.

G cluster_0 Target Identification cluster_1 In Vitro Validation cluster_2 In Vivo Validation Affinity Chromatography Affinity Chromatography Enzyme Inhibition Assays Enzyme Inhibition Assays Affinity Chromatography->Enzyme Inhibition Assays Yeast Two-Hybrid Yeast Two-Hybrid Cell-Based Reporter Assays Cell-Based Reporter Assays Yeast Two-Hybrid->Cell-Based Reporter Assays Computational Docking Computational Docking Computational Docking->Enzyme Inhibition Assays Animal Models of Disease Animal Models of Disease Enzyme Inhibition Assays->Animal Models of Disease Western Blotting Western Blotting Cell-Based Reporter Assays->Western Blotting qRT-PCR qRT-PCR Western Blotting->qRT-PCR qRT-PCR->Animal Models of Disease Pharmacokinetic Studies Pharmacokinetic Studies Animal Models of Disease->Pharmacokinetic Studies Toxicology Studies Toxicology Studies Pharmacokinetic Studies->Toxicology Studies

A generalized workflow for therapeutic target validation.

Signaling Pathways: A Hypothetical Model

Given the limited information on this compound's specific signaling pathways, a hypothetical model based on the known activities of other lignans in the context of inflammation is presented. Lignans have been shown to modulate key inflammatory pathways such as the NF-κB and MAPK signaling cascades.

G This compound This compound Receptor Receptor This compound->Receptor Inhibits (?) IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription of

A hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion and Future Directions

This compound presents as a natural compound with significant therapeutic potential, particularly in the treatment of malaria. Its reported anti-inflammatory and antitumor activities further underscore its promise. However, the current body of scientific literature lacks the detailed molecular studies necessary to fully validate it as a therapeutic target. Future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography, yeast two-hybrid screening, and computational modeling to identify the direct molecular targets of this compound.

  • Pathway Elucidation: Conducting in-depth studies to map the specific signaling pathways modulated by this compound in various disease contexts.

  • In Vivo Validation: Performing rigorous preclinical studies in relevant animal models to confirm the therapeutic efficacy and safety of this compound.

A concerted research effort in these areas will be crucial to unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.

References

Assessing the Synergistic Effects of Nintedanib with Other Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nintedanib, a multi-targeted tyrosine kinase inhibitor, has demonstrated efficacy in treating idiopathic pulmonary fibrosis (IPF) and certain cancers. Its mechanism of action, which involves the inhibition of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), presents a strong rationale for its use in combination with other therapeutic agents. This guide provides a comparative analysis of the synergistic effects of nintedanib with other drugs, supported by experimental data from preclinical and clinical studies.

Nintedanib's Core Mechanism of Action

Nintedanib is an indolinone derivative that competitively inhibits multiple tyrosine kinases involved in fibroblast proliferation, migration, and transformation, as well as angiogenesis.[1][2] By blocking the intracellular ATP-binding sites of VEGFR, FGFR, and PDGFR, nintedanib disrupts downstream signaling cascades crucial for the pathogenesis of fibrotic diseases and tumor growth.[2][3]

Synergistic Combinations in Idiopathic Pulmonary Fibrosis (IPF)

Nintedanib and Pirfenidone

Pirfenidone is another approved treatment for IPF with a different, though not fully elucidated, mechanism of action thought to involve anti-inflammatory and anti-fibrotic effects. The combination of nintedanib and pirfenidone has been investigated to determine if their distinct mechanisms could lead to enhanced efficacy or a better tolerability profile.

Experimental Data:

Trial/StudyCombinationKey Efficacy FindingsKey Safety Findings
INJOURNEY Trial Nintedanib + add-on Pirfenidone vs. Nintedanib aloneMean change from baseline in Forced Vital Capacity (FVC) at Week 12: -13.3 mL (combination) vs. -40.9 mL (monotherapy).[4][5]Higher incidence of gastrointestinal adverse events in the combination group (69.8%) compared to the monotherapy group (52.9%).[4][5]
Japanese Phase II Study Nintedanib + chronic PirfenidoneExplored safety and pharmacokinetics, suggesting no new safety signals with the combination.Nausea and vomiting were the most common adverse events.

Experimental Protocol: INJOURNEY Trial (NCT02579603)

This open-label, randomized trial enrolled patients with IPF and an FVC of 50% or greater of the predicted value.[4][5] After a 4- to 5-week run-in period with nintedanib 150 mg twice daily, eligible patients were randomized to either continue nintedanib monotherapy or receive nintedanib with add-on pirfenidone (titrated to 801 mg three times daily) for 12 weeks.[4][5] The primary endpoint was the percentage of patients experiencing on-treatment gastrointestinal adverse events.[4][5]

Synergistic Combinations in Oncology

Nintedanib's anti-angiogenic properties make it a candidate for combination therapy with cytotoxic chemotherapy in various cancers.

Nintedanib and Docetaxel (Non-Small Cell Lung Cancer - NSCLC)

Experimental Data:

Trial/StudyCombinationKey Efficacy FindingsKey Safety Findings
LUME-Lung 1 Trial Nintedanib + Docetaxel vs. Placebo + DocetaxelOverall Population: Median Progression-Free Survival (PFS): 3.4 months (combination) vs. 2.7 months (placebo).[6] Adenocarcinoma histology: Median Overall Survival (OS): 12.6 months (combination) vs. 10.3 months (placebo).[6]Higher incidence of grade 3 or worse diarrhea (6.6% vs. 2.6%) and reversible elevated liver enzymes (ALT: 7.8% vs. 0.9%) in the combination group.[6]

Experimental Protocol: LUME-Lung 1 Trial (NCT00805194)

This phase 3, double-blind, randomized controlled trial enrolled patients with stage IIIB/IV recurrent NSCLC who had progressed after first-line chemotherapy.[6][7] Patients were randomized to receive docetaxel (75 mg/m²) on day 1 with either nintedanib (200 mg twice daily) or placebo on days 2-21 of a 21-day cycle.[6][7] The primary endpoint was PFS, and a key secondary endpoint was OS.[6]

Nintedanib and Pemetrexed/Cisplatin (Malignant Pleural Mesothelioma)

Experimental Data:

Trial/StudyCombinationKey Efficacy Findings (Phase II)Key Safety Findings (Phase II)
LUME-Meso Trial Nintedanib + Pemetrexed/Cisplatin vs. Placebo + Pemetrexed/CisplatinMedian PFS: 9.4 months (combination) vs. 5.7 months (placebo).[1][8][9] Median OS: 18.3 months (combination) vs. 14.5 months (placebo).[1]Higher incidence of grade 3 or higher neutropenia (43.2% vs. 12.2%) in the combination group.[8][9]

Experimental Protocol: LUME-Meso Trial (NCT01907100)

This was a phase II/III randomized, double-blind trial for chemotherapy-naïve patients with unresectable malignant pleural mesothelioma.[8][10] Patients received up to six cycles of pemetrexed and cisplatin plus either nintedanib (200 mg twice daily) or placebo, followed by maintenance monotherapy with nintedanib or placebo.[10] The primary endpoint for the phase II part was PFS.[8][9] Note: The confirmatory phase III part of the trial did not meet its primary endpoint for PFS.[10]

Nintedanib and Carboplatin/Etoposide (Small Cell Lung Cancer with Comorbid IPF)

Experimental Data:

Trial/StudyCombinationKey Efficacy FindingsKey Safety Findings
NEXT-SHIP Trial Nintedanib + Carboplatin/EtoposideObjective Response Rate (ORR): 68.8%. Median PFS: 4.2 months. Median OS: 13.4 months.Incidence of acute exacerbation of IPF at 28 days after last chemotherapy: 3.0%. Most common grade 3 or higher adverse event was neutropenia (81.8%).[11][12]

Experimental Protocol: NEXT-SHIP Trial (jRCTs031190119)

This was a multicenter, single-arm, phase 2 trial for unresectable Small Cell Lung Cancer (SCLC) with comorbid IPF.[12][13] Patients received carboplatin and etoposide with nintedanib (150 mg twice daily).[12][13] The primary endpoint was the incidence of acute exacerbation of IPF.[12][13]

Preclinical Synergistic Investigations

Nintedanib and Vardenafil (Pulmonary Fibrosis)

A preclinical study investigated the combination of nintedanib and the phosphodiesterase type 5 (PDE5) inhibitor vardenafil in a mouse model of pulmonary fibrosis.

Experimental Data:

  • In vitro: The combination of vardenafil and nintedanib showed a significant and synergistic reduction in fibronectin gene expression in fibroblasts.

  • In vivo: While both drugs individually suppressed fibronectin generation in a bleomycin-induced lung injury model, the combination did not demonstrate a significant additional benefit.[1]

Experimental Protocol:

  • In vitro: AKR-2B mouse fibroblasts were stimulated with TGF-β. The synergistic activity of vardenafil and nintedanib on fibronectin expression was assessed using isobolographic analysis.[1]

  • In vivo: A bleomycin-induced mouse model of lung fibrosis was used. Mice were treated with vardenafil, nintedanib, or the combination, and markers of fibrosis were evaluated.[1]

Nintedanib and Heterophyllin B (Pulmonary Fibrosis)

A study explored the combination of nintedanib and heterophyllin B (HB), a cyclopeptide, in a murine model of pulmonary fibrosis.

Experimental Data:

  • The co-administration of HB and nintedanib demonstrated enhanced anti-fibrotic efficacy and reduced gastrointestinal toxicity compared to nintedanib alone in a bleomycin-induced PF mouse model.[14]

Experimental Protocol:

  • A bleomycin-induced murine model of pulmonary fibrosis was utilized. The therapeutic potential of HB, both alone and in combination with nintedanib, was evaluated by assessing lung fibrosis progression and gastrointestinal side effects.[14]

Visualizing the Pathways and Workflows

nintedanib_mechanism cluster_receptor Cell Membrane cluster_intracellular Intracellular cluster_cellular_effects Cellular Effects VEGFR VEGFR TK_Domain Tyrosine Kinase Domain (ATP binding site) VEGFR->TK_Domain FGFR FGFR FGFR->TK_Domain PDGFR PDGFR PDGFR->TK_Domain Nintedanib Nintedanib Nintedanib->TK_Domain Inhibits Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) TK_Domain->Signaling Activates Proliferation Fibroblast Proliferation Signaling->Proliferation Migration Fibroblast Migration Signaling->Migration Angiogenesis Angiogenesis Signaling->Angiogenesis

Caption: Nintedanib's mechanism of action.

injourney_workflow Start IPF Patients (FVC >= 50% predicted) RunIn 4-5 Week Run-in: Nintedanib 150 mg BID Start->RunIn Randomization Randomization RunIn->Randomization GroupA Group A: Nintedanib 150 mg BID (Monotherapy) Randomization->GroupA GroupB Group B: Nintedanib 150 mg BID + add-on Pirfenidone (titrated) Randomization->GroupB Treatment 12 Weeks Treatment GroupA->Treatment GroupB->Treatment Endpoint Primary Endpoint: Incidence of GI Adverse Events Treatment->Endpoint

Caption: INJOURNEY clinical trial workflow.

nintedanib_chemo_synergy cluster_nintedanib Nintedanib cluster_chemo Chemotherapy cluster_tumor Tumor Cell Nintedanib Nintedanib AntiAngiogenesis Inhibition of Angiogenesis Nintedanib->AntiAngiogenesis TumorGrowth Tumor Growth & Proliferation AntiAngiogenesis->TumorGrowth Reduces blood supply Chemo Cytotoxic Chemotherapy DnaDamage DNA Damage & Apoptosis Chemo->DnaDamage DnaDamage->TumorGrowth Directly kills cells

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Nintedanib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends beyond the laboratory to the responsible management of chemical compounds. Nintedanib, a tyrosine kinase inhibitor used in the treatment of various fibrotic diseases, requires meticulous handling not only during its use but also in its disposal to ensure the safety of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of Nintedanib, aligning with safety protocols and regulatory requirements.

Immediate Safety and Disposal Procedures

Nintedanib and its containers are to be treated as hazardous waste.[1] Improper disposal can lead to environmental contamination and potential harm to human health. Therefore, adherence to established guidelines is paramount.

Key Disposal Principles:

  • Professional Disposal: The primary and recommended method for disposing of Nintedanib is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] This ensures the complete and safe destruction of the active pharmaceutical ingredient.

  • Hazardous Waste Classification: Both unused Nintedanib and empty containers must be disposed of as hazardous material.[1]

  • Avoidance of Conventional Waste Streams: Nintedanib should never be disposed of in standard trash or flushed down the sewer system.[2]

  • Medication Take-Back Programs: For clinical settings or patients, medication take-back programs offered by local pharmacies are a viable and safe disposal option.[3]

Step-by-Step Disposal Protocol for Laboratories and Research Facilities:

  • Collection: Collect all Nintedanib waste, including unused product, contaminated materials (e.g., gloves, lab coats), and empty containers, in a designated and clearly labeled hazardous waste container.[2][4] The container should be suitable, closed, and stored in a secure, well-ventilated area away from ignition sources.[2][5]

  • Packaging: Ensure contaminated packaging is handled appropriately. Containers can be triple-rinsed (or the equivalent), with the rinsate collected as hazardous waste. The rinsed packaging can then be offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill if regulations permit. Combustible packaging materials may be incinerated.[2]

  • Licensed Waste Carrier: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable hazardous material disposal company.[6]

  • Documentation: Maintain accurate records of the disposed of Nintedanib waste, in compliance with local and federal regulations.

Quantitative Data Summary

Currently, publicly available safety data sheets and disposal guidelines for Nintedanib do not specify quantitative thresholds (e.g., concentration limits for disposal). The overarching principle is to treat any amount of Nintedanib waste as hazardous.

Data PointGuideline
Disposal Method Controlled Incineration / Chemical Destruction
Waste Classification Hazardous
Container Disposal Treat as hazardous
Patient Disposal Option Medication Take-Back Programs

Experimental Protocols

The disposal procedures outlined are based on established principles of hazardous waste management and pharmaceutical disposal regulations. Specific experimental protocols for the disposal of Nintedanib are not detailed in the provided search results. The emphasis is on adherence to regulatory guidelines for hazardous chemical waste.

Visualizing the Disposal Workflow

To clarify the decision-making process for the proper disposal of Nintedanib, the following workflow diagram has been created using the DOT language.

start Start: Nintedanib Waste Generated identify_waste Identify Waste Type start->identify_waste is_container Is it an empty container? identify_waste->is_container unused_product Unused/Expired Nintedanib or Contaminated Materials is_container->unused_product No triple_rinse Triple-rinse container (collect rinsate as hazardous) is_container->triple_rinse Yes collect_hazardous Collect in designated hazardous waste container unused_product->collect_hazardous puncture_dispose Puncture and dispose in sanitary landfill (if permitted) or offer for recycling triple_rinse->puncture_dispose end End: Proper Disposal Complete puncture_dispose->end store_securely Store securely in a well-ventilated area collect_hazardous->store_securely licensed_disposal Arrange for disposal by a licensed hazardous waste contractor (e.g., incineration) store_securely->licensed_disposal licensed_disposal->end

Nintedanib Disposal Workflow

References

Safe Handling of Nitidanin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Nitidanin is not publicly available. This compound is a natural product used for research purposes.[1] In the absence of comprehensive toxicological data, it is imperative to treat this compound as a potentially potent pharmaceutical compound and to handle it with a high degree of caution to minimize occupational exposure. The following guidelines are based on best practices for handling potent research compounds and should be adapted to your specific laboratory conditions through a formal risk assessment.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe handling of this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimizing the risk of exposure when handling potentially potent compounds. The following procedural guidance outlines the key phases of working with this compound.

1. Preparation and Pre-Handling:

  • Designated Area: All manipulations of solid this compound or concentrated solutions must be conducted in a designated and restricted area, such as a certified chemical fume hood, a glovebox, or a ventilated balance enclosure.

  • Decontamination: Ensure all surfaces and equipment within the designated area are clean and decontaminated before and after use.

  • Waste Management: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharps waste before beginning any work.

  • Spill Kit: A chemical spill kit appropriate for potent powders and solutions should be readily accessible.

  • Personal Protective Equipment (PPE) Donning: All required PPE must be donned in the correct sequence in a clean area or anteroom before entering the designated handling area.

2. Weighing and Solution Preparation:

  • Minimize Dust Generation: When handling this compound as a powder, use techniques that minimize dust formation, such as gentle scooping.

  • Closed Systems: Whenever feasible, use closed-system transfer techniques for weighing and aliquoting.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[2]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all equipment and surfaces in the designated area using a validated cleaning procedure.

  • PPE Doffing: Remove PPE carefully in a designated doffing area to avoid self-contamination. Dispose of all single-use PPE as hazardous waste.[2]

  • Personal Hygiene: Immediately wash hands and any potentially exposed skin with soap and water after removing PPE.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended PPE for handling this compound, based on a conservative approach for potent compounds.[2][3]

Protection Category Recommended Equipment Key Specifications and Best Practices
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or a full-facepiece respirator with P100/FFP3 filters.Recommended for any operation with a high risk of generating aerosols or dust. A fit test is mandatory for tight-fitting respirators.[4]
Hand Protection Double gloving with nitrile gloves.The outer glove should be changed immediately upon contamination or at regular intervals (e.g., every 30-60 minutes).
Body Protection Disposable coveralls (e.g., Tyvek®).Provides full-body protection from splashes and dust. Should be changed immediately if contaminated.[5]
Eye Protection Chemical splash goggles or a full-face shield.A face shield worn over goggles offers an additional layer of protection against splashes.
Foot Protection Disposable shoe covers.Must be worn within the designated handling area and removed before exiting to prevent the spread of contamination.

Storage and Disposal Plan

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area that is locked and accessible only to authorized personnel.

Disposal: All waste generated during the handling of this compound must be considered hazardous.

  • Solid Waste: All contaminated disposable items, including PPE, must be collected in a sealed, labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound and subsequent rinsates must be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.[6]

  • Waste Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Ensure that waste containers are properly documented and handled by trained personnel.

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase Plan Plan Experiment & Conduct Risk Assessment Setup Set Up Designated Area (Fume Hood, Waste Bins, Spill Kit) Plan->Setup Don_PPE Don Full PPE Setup->Don_PPE Handle Handle this compound (Weighing & Solution Prep) Don_PPE->Handle Decon Decontaminate Surfaces & Equipment Handle->Decon Doff_PPE Doff PPE in Designated Area Decon->Doff_PPE Dispose Segregate & Seal Hazardous Waste Doff_PPE->Dispose Cleanup Personal Hygiene (Hand Washing) Dispose->Cleanup

Caption: Procedural workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.